molecular formula C26H29FN8O3S B1193337 NVS-BPTF-C

NVS-BPTF-C

Cat. No.: B1193337
M. Wt: 552.6294
InChI Key: BFSKPRUNBBMNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NVS-BPTF-C is a potent, selective, and cell-active chemical probe targeting the bromodomain of Bromodomain PHD Finger Transcription Factor (BPTF), the largest subunit of the nucleosome remodeling factor (NURF) complex . BPTF functions as a critical epigenetic "reader" protein; its C-terminal PHD finger binds to trimethylated histone H3 lysine 4 (H3K4me3), while its bromodomain binds to acetylated histone H4 (H4K16ac), working in concert to recruit the NURF complex to chromatin and facilitate gene activation . By specifically inhibiting the BPTF bromodomain, this compound disrupts this chromatin recruitment process, providing a powerful tool for elucidating BPTF's role in transcriptional regulation . BPTF has emerged as a pro-tumorigenic factor in various cancers, including melanoma, non-small-cell lung cancer, and hepatocellular carcinoma, where it promotes cell survival and proliferation by regulating key genes involved in apoptosis and cell cycle progression . Research with related inhibitors suggests that this compound enables the investigation of BPTF's function in these oncogenic pathways, as well as its essential roles in normal development, T-cell homeostasis, and stem cell pluripotency . This compound is intended for use in chemical biology and oncology research to explore chromatin remodeling and validate BPTF as a therapeutic target. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C26H29FN8O3S

Molecular Weight

552.6294

IUPAC Name

7-((1-Cyclopropyl-1H-pyrazol-4-yl)amino)-2-((2-fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)amino)-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C26H29FN8O3S/c1-17-25(30-23-7-6-21(13-22(23)27)39(37,38)33-11-9-32(2)10-12-33)31-24-8-3-18(15-34(24)26(17)36)29-19-14-28-35(16-19)20-4-5-20/h3,6-8,13-16,20,29-30H,4-5,9-12H2,1-2H3

InChI Key

BFSKPRUNBBMNCF-UHFFFAOYSA-N

SMILES

O=C1C(C)=C(NC2=CC=C(S(=O)(N3CCN(C)CC3)=O)C=C2F)N=C4N1C=C(NC5=CN(C6CC6)N=C5)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NVS-BPTF-C

Origin of Product

United States

Foundational & Exploratory

NVS-BPTF-C: A Technical Guide to its Application in Epigenetic Regulation Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of NVS-BPTF-C, the inactive analog of the potent and selective BPTF bromodomain inhibitor NVS-BPTF-1. As the quest for novel epigenetic modulators as therapeutic agents continues, the rigorous validation of chemical probes and their corresponding controls is paramount. This document details the critical role of this compound in establishing on-target effects of BPTF inhibition in cellular and molecular biology assays. We will delve into the molecular context of the BPTF (Bromodomain and PHD Finger Transcription Factor), its function within the Nucleosome Remodeling Factor (NURF) complex, and its significance as a therapeutic target in oncology. Furthermore, this guide provides detailed, field-proven protocols for the utilization of this compound in key experimental workflows, including Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), Reverse Transcription-Quantitative PCR (RT-qPCR), and cell viability assays. By contextualizing experimental design with the principles of chemical probe validation, this guide aims to empower researchers to generate robust and reproducible data in the field of epigenetic regulation.

The Central Role of BPTF in Chromatin Dynamics and Disease

The packaging of eukaryotic DNA into chromatin presents a dynamic barrier to nuclear processes such as transcription, replication, and DNA repair. ATP-dependent chromatin remodeling complexes are essential molecular machines that modulate chromatin structure, thereby playing a pivotal role in gene regulation. The Nucleosome Remodeling Factor (NURF) complex, a member of the ISWI (Imitation Switch) family of chromatin remodelers, is a key player in this process. NURF facilitates the sliding of nucleosomes along DNA, which can alter the accessibility of genomic regions to the transcriptional machinery.[1][2]

The largest subunit of the NURF complex is the Bromodomain and PHD Finger Transcription Factor (BPTF).[3] BPTF serves as a scaffolding protein and is crucial for the recruitment and activity of the NURF complex. Its multidomain architecture allows it to recognize specific post-translational modifications on histone tails, thereby targeting the NURF complex to specific genomic loci. The bromodomain of BPTF specifically binds to acetylated lysine residues on histone tails, a mark often associated with active transcription.[4] This interaction is a critical event in the BPTF-mediated regulation of gene expression.

Given its fundamental role in gene regulation, it is not surprising that dysregulation of BPTF function has been implicated in a variety of human diseases, most notably cancer. Aberrant BPTF activity has been linked to several malignancies, including melanoma, high-grade gliomas, and breast cancer.[5][6][7] One of the key oncogenic pathways influenced by BPTF is the c-MYC signaling cascade. BPTF has been shown to be a critical co-factor for c-MYC, a potent proto-oncogene, by facilitating its recruitment to target gene promoters and promoting chromatin accessibility.[8][9] This intimate connection between BPTF and a major driver of tumorigenesis has positioned the BPTF bromodomain as an attractive therapeutic target for cancer drug development.

NVS-BPTF-1 and this compound: A Tale of Two Molecules

The development of small molecule inhibitors targeting the BPTF bromodomain has provided powerful tools to dissect its biological functions and explore its therapeutic potential. NVS-BPTF-1 is a potent and selective chemical probe for the BPTF bromodomain.[10][11] A crucial aspect of utilizing such chemical probes is the concurrent use of a structurally similar but biologically inactive control compound. This negative control allows researchers to distinguish the on-target effects of the probe from any off-target or non-specific effects.

This compound is the cognate negative control for NVS-BPTF-1.[10] While structurally very similar to NVS-BPTF-1, a subtle modification renders it significantly less active against the BPTF bromodomain. This disparity in activity, while maintaining a similar chemical scaffold, is the cornerstone of its utility as a negative control.

Comparative Potency and Selectivity

The defining characteristic of a good negative control is its lack of significant activity against the target of interest. The following table summarizes the key potency and selectivity data for NVS-BPTF-1 and its inactive counterpart, this compound.

Compound BPTF Binding Affinity (Kd) Cellular BPTF Engagement (NanoBRET IC50) Selectivity Notes
NVS-BPTF-1 71 nM[10][12]16 nM[10][11]No significant binding to a panel of 12 GPCRs, 3 nuclear receptors, 3 transporters, and 7 other enzymes at concentrations up to 10 µM. No significant binding against 48 kinases at concentrations up to 30 µM.[10]
This compound 1.67 µM[10]No activity observed[10][11]No significant binding to a panel of 14 GPCRs, 3 nuclear receptors, 3 transporters, and 5 enzymes at concentrations up to 10 µM. No significant binding against 59 kinases at concentrations up to 30 µM.[10]

As the data clearly indicates, this compound exhibits a dramatically reduced affinity for the BPTF bromodomain compared to NVS-BPTF-1. This ~23-fold difference in binding affinity, coupled with the lack of cellular activity in the NanoBRET assay, validates this compound as a high-quality negative control for studies investigating the biological consequences of BPTF bromodomain inhibition with NVS-BPTF-1.

Experimental Design: The Power of a Negative Control

The inclusion of a negative control like this compound is not merely a suggestion but a fundamental requirement for robust scientific inquiry when using chemical probes.[13][14] It allows for the attribution of an observed phenotype to the specific inhibition of the target, in this case, the BPTF bromodomain.

G cluster_0 Experimental Setup cluster_1 Cellular System cluster_2 Observed Phenotype cluster_3 Interpretation NVS_BPTF_1 NVS-BPTF-1 (Active Probe) Cells Cancer Cell Line (e.g., A549, MDA-MB-231) NVS_BPTF_1->Cells NVS_BPTF_C This compound (Negative Control) NVS_BPTF_C->Cells Vehicle Vehicle (e.g., DMSO) Vehicle->Cells Phenotype Phenotypic Change (e.g., Decreased Viability, Altered Gene Expression) Cells->Phenotype Treatment On_Target On-Target Effect (BPTF Inhibition) Phenotype->On_Target Observed with NVS-BPTF-1 but not this compound Off_Target Off-Target/Non-Specific Effect Phenotype->Off_Target Observed with both NVS-BPTF-1 and this compound

Figure 1: A logical workflow demonstrating the use of this compound to delineate on-target from off-target effects.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for key experiments where this compound is an essential control. These protocols are intended as a starting point and may require optimization depending on the specific cell line and experimental conditions.

Compound Handling and Preparation

Proper handling and preparation of NVS-BPTF-1 and this compound are crucial for obtaining reliable and reproducible results.

  • Storage: Both compounds should be stored as a powder at -20°C for long-term stability.[15] Once reconstituted in a solvent such as DMSO, stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[15]

  • Solubility: NVS-BPTF-1 is reported to be poorly soluble except in its HCl salt form.[10] For in vitro experiments, both compounds are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure complete dissolution, which may require vortexing or sonication.[15]

  • Working Concentrations: The high cellular potency of NVS-BPTF-1 allows for its use at low concentrations, typically below 1 µM.[10] The concentration of this compound used in experiments should always match the concentration of NVS-BPTF-1 to ensure a valid comparison.

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest. When studying the effect of a bromodomain inhibitor, ChIP-seq can reveal how the inhibitor displaces the target protein from chromatin.

Objective: To determine if NVS-BPTF-1, but not this compound, can displace BPTF from its genomic binding sites.

G Start Start: Culture Cells Treatment Treat cells with: - Vehicle (DMSO) - NVS-BPTF-1 (e.g., 1 µM) - this compound (e.g., 1 µM) Start->Treatment Crosslinking Crosslink proteins to DNA (1% Formaldehyde) Treatment->Crosslinking Lysis Cell Lysis and Chromatin Shearing (Sonication) Crosslinking->Lysis IP Immunoprecipitation with anti-BPTF antibody Lysis->IP Reverse Reverse Crosslinks and DNA Purification IP->Reverse Library Library Preparation and Sequencing Reverse->Library Analysis Data Analysis: Peak Calling and Differential Binding Library->Analysis End End: Identify regions where BPTF binding is lost with NVS-BPTF-1 Analysis->End

Figure 2: A streamlined workflow for a ChIP-seq experiment designed to assess the effect of NVS-BPTF-1 and this compound on BPTF chromatin occupancy.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) at an appropriate density to achieve ~80-90% confluency at the time of harvesting.

    • Treat cells with Vehicle (e.g., 0.1% DMSO), NVS-BPTF-1 (e.g., 1 µM), or this compound (e.g., 1 µM) for a predetermined time (e.g., 6-24 hours). The optimal treatment time should be determined empirically.

  • Cross-linking:

    • Add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells twice with ice-cold PBS.

    • Scrape cells and collect them by centrifugation.

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical and should be performed for each cell line.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin with a ChIP-validated anti-BPTF antibody overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively with a series of wash buffers (low salt, high salt, LiCl, and TE buffer) to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads using an elution buffer.

    • Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Library Preparation:

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

    • Prepare sequencing libraries from the purified ChIP DNA and an input control (chromatin saved before immunoprecipitation).

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling using software like MACS2, using the input DNA as a control.[1]

    • Perform differential binding analysis between the NVS-BPTF-1, this compound, and vehicle-treated samples to identify genomic regions where BPTF occupancy is significantly reduced upon treatment with the active probe but not the negative control.

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the expression levels of specific genes. This is a crucial experiment to validate that the displacement of BPTF from chromatin by NVS-BPTF-1 leads to changes in the transcription of its target genes.

Objective: To quantify the change in mRNA levels of known BPTF target genes following treatment with NVS-BPTF-1 and this compound.

Validated BPTF Target Genes:

BPTF has been shown to regulate the expression of several genes, particularly those involved in the c-MYC pathway. The following are examples of validated BPTF target genes that can be assessed by RT-qPCR:

  • MYC: A master regulator of cell proliferation and growth.[8]

  • CCND1 (Cyclin D1): A key regulator of the cell cycle.[7]

  • VEGFA: A critical factor in angiogenesis.[16]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells and treat with Vehicle, NVS-BPTF-1, and this compound as described for the ChIP-seq experiment.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using a commercial kit or a Trizol-based method.

    • Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) and/or random primers.[17]

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based master mix.

    • Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used but typically involve an initial denaturation step followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the change in gene expression relative to the vehicle-treated control using the ΔΔCt method.

    • Compare the fold change in gene expression between the NVS-BPTF-1 and this compound treated samples. A significant change in the expression of target genes should only be observed with the active probe.

G Start Start: Treat cells with Vehicle, NVS-BPTF-1, this compound RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with primers for: - Target Genes (e.g., MYC, CCND1) - Reference Gene (e.g., GAPDH) cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis End End: Compare fold change in gene expression Analysis->End

Sources

NVS-BPTF-C: Selectivity Profile & Validation Against BET Family Proteins

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the selectivity profile of NVS-BPTF-C , the designated negative control compound for the chemical probe NVS-BPTF-1, targeting the BPTF bromodomain.

Technical Guide for Chemical Biology & Drug Discovery

Executive Summary: The Role of this compound

In the development of epigenetic modulators, This compound serves as the critical negative control for NVS-BPTF-1 , a potent and selective inhibitor of the Bromodomain PHD Finger Transcription Factor (BPTF). While NVS-BPTF-1 is designed to bind the BPTF bromodomain with high affinity (


 nM), this compound is structurally engineered to abrogate this binding while maintaining similar physicochemical properties.

The utility of this compound relies entirely on its selectivity profile —specifically, its lack of activity against both the primary target (BPTF) and major off-targets, most notably the BET family proteins (BRD2, BRD3, BRD4, BRDT). This guide delineates the experimental evidence confirming this compound’s inertness, establishing it as a self-validating reference tool for dissecting BPTF-specific biology.

Structural & Mechanistic Basis

Chemical Logic

This compound is a structural analogue of the active probe NVS-BPTF-1.[1] The "active" probe utilizes a specific scaffold (typically a pyrazole-based core) to engage the acetyl-lysine (Kac) binding pocket of the BPTF bromodomain.

  • NVS-BPTF-1 (Probe): Forms hydrogen bonds with the conserved Asparagine (Asn) residue and water network within the BPTF Kac binding pocket.

  • This compound (Control): Contains a steric modification (often a methylation or bulky group substitution) that clashes with the binding pocket residues, preventing stable complex formation.

Target Divergence: BPTF vs. BETs

The primary challenge in bromodomain inhibitor design is distinguishing between the Class I (e.g., BPTF, CECR2) and Class II (BET family) bromodomains.

  • BET Proteins (BRD4): Regulate transcriptional elongation via MYC and super-enhancers.

  • BPTF: A subunit of the NURF (Nucleosome Remodeling Factor) complex, regulating chromatin accessibility and ATP-dependent nucleosome sliding.[1][2]

The selectivity of the NVS-BPTF probe set ensures that phenotypic observations (e.g., T-cell homeostasis, stem cell differentiation) are attributable to NURF complex modulation, not BET inhibition.

BPTF_vs_BET cluster_0 Chemical Probe Set cluster_1 Probe NVS-BPTF-1 (Active Probe) BPTF BPTF Bromodomain (NURF Complex) Probe->BPTF High Affinity (Kd = 71 nM) BET BET Family (BRD4, BRD2, BRD3) Probe->BET >100x Selectivity Control This compound (Negative Control) Control->BPTF Steric Clash (Kd > 1.6 µM) Control->BET Inactive (No Binding) Phenotype Phenotypic Readout (Differentiation/Proliferation) BPTF->Phenotype Modulates Chromatin Accessibility BET->Phenotype Confounding Factor (Avoided)

Caption: Mechanism of action for the NVS-BPTF probe set. This compound acts as a null-binder to validate on-target effects.

Selectivity Profile Data

The following data aggregates results from Bio-Layer Interferometry (BLI), AlphaScreen, and NanoBRET assays.

Primary Potency & Selectivity (In Vitro)

This compound demonstrates a lack of significant binding to BPTF and maintains a clean profile against BET proteins.

Target ClassProteinAssay TypeNVS-BPTF-1 (Active)This compound (Control)Selectivity Note
Primary Target BPTF BLI (

)
71 nM 1.67 µM >23-fold window
BPTFAlphaScreen (

)
56 nM> 10 µMInactive in bead-based assay
BET Family BRD4 (BD1) BROMOscan> 10 µM> 10 µM Clean (No Binding)
BRD4 (BD2) BROMOscan> 10 µM> 10 µM Clean (No Binding)
BRD2 / BRD3BROMOscan> 10 µM> 10 µMClean
Off-Targets CECR2BROMOscan66 nM> 1 µMControl is inactive
GCN5L2BROMOscan62 nM> 1 µMControl is inactive
Cellular Target Engagement (NanoBRET)

In live HEK293 cells, this compound shows no measurable displacement of the tracer, confirming that any cellular effects observed with NVS-BPTF-1 at concentrations < 1 µM are driven by BPTF inhibition.

  • NVS-BPTF-1 EC50: 16 nM[1]

  • This compound EC50: Inactive (No curve)

Experimental Methodologies

To replicate or validate these profiles, the following protocols are the industry standards for assessing bromodomain selectivity.

BROMOscan (Competition Binding)

This assay is the gold standard for defining the selectivity profile against the BET family.

  • Principle: A T7 phage strain displaying the bromodomain of interest (e.g., BRD4-BD1) is grown in E. coli.

  • Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated ligand (bait) known to bind the bromodomain.

  • Competition:

    • Incubate the phage-tagged bromodomain, the immobilized bait, and the test compound (this compound) at a screening concentration (typically 10 µM or 1 µM).

    • Incubate for 1 hour at room temperature with agitation.

  • Washing: Magnetically separate beads. Wash 3x with buffer (1x PBS, 0.05% Tween-20) to remove unbound phage.

  • Detection: Elute bound phage and quantify via qPCR (using primers specific to the phage genome).

  • Calculation:

    • Calculate "Percent of Control" (POC).

    • Pass Criteria for Negative Control: POC near 100% (indicating no competition with the bait).

NanoBRET (Cellular Engagement)

Verifies that this compound is inert in a complex cellular environment.

  • Transfection: Transfect HEK293 cells with a plasmid expressing the BPTF-Bromodomain fused to NanoLuc luciferase (N-terminal).

  • Tracer Addition: Add a cell-permeable fluorescent tracer (specific to bromodomains) at a concentration near its

    
    .
    
  • Compound Treatment: Treat cells with a dilution series of this compound (0 to 10 µM).

  • BRET Measurement:

    • Add the NanoLuc substrate.

    • Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis:

    • Calculate BRET ratio (

      
      ).
      
    • This compound should yield a flat line (no reduction in BRET ratio), whereas NVS-BPTF-1 will show a dose-dependent decrease.

Workflow cluster_biochem Biochemical Validation cluster_selectivity Selectivity Screening cluster_cell Cellular Validation Start Compound This compound Alpha AlphaScreen (Peptide Displacement) Start->Alpha BLI Bio-Layer Interferometry (Kinetics) Start->BLI Bromo BROMOscan (BET Family Panel) Alpha->Bromo If Inactive on Target BLI->Bromo Kinase Kinase Panel (Off-Target Check) Bromo->Kinase Confirm Clean Profile Nano NanoBRET (Live Cell Target Engagement) Kinase->Nano Result Validated Negative Control (Inactive Profile) Nano->Result No Displacement

Caption: Validation workflow for this compound, ensuring inactivity across biochemical, selectivity, and cellular assays.

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A chemical probe for BPTF.[1][3][4] SGC Chemical Probes.[1][4][5] Available at: [Link][6]

  • Mélin, L. et al. (2021).[3] Synthesis of NVS-BPTF-1 and evaluation of its biological activity.[1][3][7][8] Bioorganic & Medicinal Chemistry Letters, 47, 128208.[3][8] Available at: [Link][6][8]

  • EUbOPEN. Chemogenomic Compound Set: this compound Data. EUbOPEN Knowledge Gate.[4] Available at: [Link]

  • Pomerantz, W. C. et al. (2015). Dual screening of BPTF and Brd4 using protein-observed fluorine NMR.[9] ACS Chemical Biology, 11(2), 435-443. (Context on BPTF/BET selectivity challenges). Available at: [Link]

Sources

Technical Guide: Decoupling NURF Chromatin Engagement via BPTF Bromodomain Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional interrogation of the Nucleosome Remodeling Factor (NURF) complex using the NVS-BPTF chemical probe system.

Crucial Disambiguation: The term NVS-BPTF-C refers specifically to the negative control compound paired with the active chemical probe NVS-BPTF-1 . This guide focuses on the comparative analysis of these two compounds to rigorously validate BPTF bromodomain inhibition.

Comparative Analysis of NVS-BPTF-1 (Active) and this compound (Control)

Executive Summary & Mechanism of Action

The Nucleosome Remodeling Factor (NURF) is an ATP-dependent chromatin remodeling complex (ISWI family) essential for nucleosome sliding and gene transcription regulation.[1] Its specificity is dictated by the BPTF (Bromodomain PHD Finger Transcription Factor) subunit, which acts as the "reader" module.

  • The Target: BPTF contains a bromodomain that recognizes acetylated lysine residues (specifically H4K16ac) and a PHD finger that recognizes H3K4me3.[2][3] This bivalent interaction anchors NURF to active promoters.

  • The Active Probe (NVS-BPTF-1): A potent, selective small molecule that competitively inhibits the BPTF bromodomain, displacing NURF from acetylated chromatin.

  • The Control (this compound): A structural analog with a single bond shift that abrogates bromodomain binding affinity while retaining similar physicochemical properties and off-target profiles.[4]

Research Directive: To determine the specific impact of NURF remodeling on a phenotype, researchers must observe a functional effect with NVS-BPTF-1 that is absent with this compound.

Mechanism of Displacement

The following diagram illustrates the molecular logic of using the NVS-BPTF-1/C pair to decouple NURF from chromatin.

NURF_Mechanism Chromatin Chromatin (H4K16ac / H3K4me3) Complex_Bound NURF-Chromatin Active Transcription Chromatin->Complex_Bound NURF_Active NURF Complex (BPTF Subunit) NURF_Active->Chromatin  Binds via BRD/PHD Probe_1 NVS-BPTF-1 (Active Probe) Probe_1->NURF_Active  Competes for BRD Pocket Complex_Displaced NURF Displaced Chromatin Remodeling Halted Probe_1->Complex_Displaced  Induces Probe_C This compound (Negative Control) Probe_C->NURF_Active  No Binding (Steric Mismatch) Complex_Unaffected NURF Remains Bound Phenotype Unchanged Probe_C->Complex_Unaffected  Results in

Caption: Mechanism of NVS-BPTF-1 mediated displacement vs. This compound inert interaction. The active probe disrupts the Bromodomain-Acetyl-Lysine interface.

Chemical Biology Profile: Active vs. Control

To ensure data integrity, the distinction between the active probe and the control must be quantified. The "impact" of this compound is defined by its lack of potency against BPTF, providing a baseline for non-specific toxicity.

Comparative Data Table
FeatureNVS-BPTF-1 (Active)This compound (Control)Significance
Target BPTF BromodomainBPTF BromodomainDifferential Binding
Affinity (

)
71 nM 1,670 nM (>1.6 µM)Active is >23x more potent in biophysical assays.
Cellular

~16 nM (NanoBRET)No Activity Active engages target in live cells; Control does not.[3]
Off-Targets CECR2, GCN5L2CECR2, GCN5L2Critical: Control retains off-target binding.
Selectivity High (>350x vs BET family)N/ABoth spare BET bromodomains (BRD4).
Structure 2-cyclopropyl-pyrazoleIsomeric shift of pyrazoleMinimal chemical difference controls for ADME/toxicity.

Key Technical Insight: this compound retains binding to known off-targets of the series (e.g., CECR2). Therefore, if a phenotype is observed with NVS-BPTF-1 but not with this compound, the effect can be confidently attributed to BPTF inhibition rather than CECR2 inhibition.

Experimental Protocols for Validation

The following workflows describe how to use this compound to validate NURF inhibition.

Experiment A: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that NVS-BPTF-1 engages BPTF in the nuclear environment while this compound does not.

  • Cell Preparation: Harvest

    
     cells (e.g., HEK293 or relevant cancer line). Wash with PBS.
    
  • Treatment: Resuspend cells in kinase buffer. Divide into two pools.

    • Pool A: Treat with 1 µM NVS-BPTF-1 .

    • Pool B: Treat with 1 µM this compound .

    • Incubate for 60 minutes at 37°C.

  • Thermal Challenge: Aliquot each pool into PCR tubes. Heat shock at a gradient (40°C to 65°C) for 3 minutes. Cool immediately to 25°C.

  • Lysis: Add lysis buffer (with protease inhibitors). Freeze-thaw x3 (liquid nitrogen/37°C) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. Isolate supernatant (soluble fraction).

  • Detection: Western Blot using anti-BPTF antibody.

  • Analysis: Plot thermal aggregation curves.

    • Success Criteria: NVS-BPTF-1 causes a significant

      
       shift (stabilization) compared to DMSO. This compound should show a curve identical to DMSO. 
      
Experiment B: Fluorescence Recovery After Photobleaching (FRAP)

Objective: Demonstrate that NVS-BPTF-1 increases the mobility of BPTF (by detaching it from chromatin), whereas this compound does not.

  • Transfection: Transfect U2OS cells with GFP-BPTF (full length or bromodomain-only construct).

  • Dosing: Treat cells with:

    • Condition 1: DMSO (Vehicle).

    • Condition 2: 1 µM NVS-BPTF-1.

    • Condition 3: 1 µM this compound.

  • Bleaching: Using a confocal microscope, photobleach a defined nuclear region (ROI) with high-intensity laser (488 nm).

  • Recovery: Monitor fluorescence recovery in the ROI every 0.5s for 60s.

  • Calculation: Calculate

    
     (half-time of recovery).
    
    • Interpretation: Chromatin-bound proteins have slow recovery.

    • NVS-BPTF-1 Impact: Faster recovery (lower

      
      ) indicating a shift to the mobile/soluble fraction.
      
    • This compound Impact: Recovery kinetics should match the DMSO control (remains chromatin-bound).

Validation Workflow Diagram

Experimental_Workflow Start Start: Target Validation Treat_1 Treat with NVS-BPTF-1 (Active) Start->Treat_1 Treat_C Treat with this compound (Control) Start->Treat_C Assay_FRAP Assay: FRAP (Chromatin Mobility) Treat_1->Assay_FRAP Treat_C->Assay_FRAP Result_1 Result: Increased Mobility (Displaced from Chromatin) Assay_FRAP->Result_1 Active Result_C Result: Low Mobility (Remains Bound) Assay_FRAP->Result_C Control Comparison Compare Kinetics Result_1->Comparison Result_C->Comparison Conclusion Valid BPTF Inhibition Comparison->Conclusion Difference Confirmed

Caption: Workflow for validating BPTF displacement using the Active/Control pair in FRAP assays.

References & Authority

The following sources provide the foundational data for the NVS-BPTF probe series.

  • Structural Genomics Consortium (SGC). "NVS-BPTF-1: A chemical probe for BPTF."[4][5][6] SGC Chemical Probes.

  • Structural Genomics Consortium (SGC). "this compound: Negative Control." SGC Chemical Probes.

    • [Link](Note: Control data is housed within the primary probe entry).

  • Gagnon, A., et al. (2021).[8] "Synthesis of NVS-BPTF-1 and evaluation of its biological activity." Bioorganic & Medicinal Chemistry Letters, 48, 128208.

  • Dahlin, J.L., et al. (2020). "Negative controls of chemical probes can be misleading."[4] bioRxiv.[4] (Discusses the specific off-target retention of this compound).

Sources

Methodological & Application

Application Note: Long-Term Proliferation Studies using NVS-BPTF-1 and Control NVS-BPTF-C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the rigorous dosing schedules and experimental protocols for using the chemical probe NVS-BPTF-1 and its obligate negative control, NVS-BPTF-C .

NVS-BPTF-1 is a potent, selective inhibitor of the BPTF (Bromodomain PHD Finger Transcription Factor) bromodomain, a key reader subunit of the NURF (Nucleosome Remodeling Factor) complex.[1][2][3][4] Because BPTF regulates chromatin accessibility and oncogenic pathways (e.g., MYC, MAPK), long-term proliferation studies are critical for validating its therapeutic potential.

Crucial Distinction:

  • NVS-BPTF-1: The Active Probe (Target: BPTF Bromodomain).[1][4][5]

  • This compound: The Negative Control (Structurally similar, inactive against BPTF).[4]

Scientific Rationale: To generate high-confidence data, researchers must employ a "Paired Dosing Strategy." this compound must be dosed alongside NVS-BPTF-1 at identical concentrations. Phenotypes observed only with NVS-BPTF-1, and absent in this compound treated cells, confirm on-target mechanism of action.

Mechanism of Action & Signaling Pathway

BPTF acts as an epigenetic "reader."[1][3][6] It recognizes acetylated Histone H4 (H4K16ac) via its bromodomain and methylated Histone H3 (H3K4me3) via its PHD finger.[2][4][6][7] NVS-BPTF-1 specifically displaces the BPTF bromodomain from chromatin, impairing NURF-mediated nucleosome sliding and reducing the expression of proliferation drivers like c-Myc.

Figure 1: BPTF Signaling and Inhibition Mechanism[2]

BPTF_Mechanism cluster_NURF NURF Complex Chromatin Chromatin (Nucleosomes) H4K16ac Acetylated Histone H4 (H4K16ac) Chromatin->H4K16ac BRD Bromodomain (Reader) H4K16ac->BRD Recruitment BPTF BPTF Protein BPTF->BRD PHD PHD Finger (Reader) BPTF->PHD Target_Genes Target Gene Expression (c-MYC, MAPK) BPTF->Target_Genes Chromatin Remodeling NVS_1 NVS-BPTF-1 (Active Inhibitor) NVS_1->BRD Competes/Blocks NVS_C This compound (Negative Control) NVS_C->BRD No Binding Proliferation Cell Proliferation Target_Genes->Proliferation

Caption: NVS-BPTF-1 blocks the BPTF bromodomain-chromatin interaction, downregulating oncogenic transcription. This compound fails to bind, serving as a specificity control.

Compound Handling & Preparation[2][5]

NVS-BPTF-1 has poor aqueous solubility and is typically supplied as an HCl salt to improve stability.

Stock Solution Preparation
ParameterSpecificationNotes
Solvent DMSO (Anhydrous)Use high-grade DMSO (>99.9%) to prevent hydrolysis.
Stock Concentration 10 mMHigher concentrations may precipitate.
Storage -80°CStable for 6 months. Avoid freeze-thaw cycles (aliquot).[5]
Working Solution Media + DMSODilute immediately before use. Max DMSO < 0.1%.
Stability Warning

NVS-BPTF-1 is not suitable for in vivo use due to poor ADME (Absorption, Distribution, Metabolism, Excretion) properties. In cell culture media, the effective half-life is limited by degradation and cellular metabolism. Media refreshment is mandatory.

Dosing Protocols for Long-Term Studies

To accurately assess BPTF dependency, assays must extend beyond 72 hours (acute) to 7–14 days (long-term). This allows time for chromatin remodeling effects to manifest as phenotypic changes (e.g., growth arrest, differentiation).

The "Pulse-Refresh" Dosing Schedule

Because NVS-BPTF-1 is a reversible inhibitor, constant occupancy is required.

Recommended Concentration Range:

  • Active (NVS-BPTF-1): 0.1 µM – 1.0 µM (Do not exceed 1 µM to maintain specificity).

  • Control (this compound): Match the Active concentration exactly.

Figure 2: Long-Term Dosing Workflow

Dosing_Schedule cluster_Groups Experimental Groups Day0 Day 0: Seeding Day1 Day 1: Initial Dosing Day0->Day1 24h Attachment Day4 Day 4: Media Refresh (+ Compound) Day1->Day4 72h Incubation Day7 Day 7: Media Refresh (+ Compound) Day4->Day7 72h Incubation Day10 Day 10: Endpoint Analysis Day7->Day10 72h Incubation Group1 Vehicle (DMSO) Group2 This compound (Control) Group3 NVS-BPTF-1 (Active)

Caption: A 10-day proliferation workflow requiring compound replenishment every 72 hours to maintain target engagement.

Protocol A: Clonogenic Survival Assay (10-14 Days)

Best for assessing the ability of a single cell to grow into a colony (reproductive viability).

  • Seeding: Plate cells at low density (e.g., 500–1000 cells/well) in 6-well plates.

  • Attachment: Incubate for 24 hours to allow attachment.

  • Initial Dosing (Day 1):

    • Prepare 2x concentrated media with NVS-BPTF-1 and this compound.

    • Add to wells to reach 1x final concentration (e.g., 0.5 µM).

    • Include a DMSO-only vehicle control.

  • Maintenance (Day 4, 7, 10):

    • Aspirate old media carefully (do not disturb colonies).

    • Add fresh media containing freshly diluted compound.

  • Termination:

    • Fix with 4% Paraformaldehyde (15 min).

    • Stain with 0.5% Crystal Violet (30 min).

    • Wash with water and air dry.

  • Quantification: Count colonies (>50 cells) or dissolve stain in 10% acetic acid and read absorbance at 590 nm.

Protocol B: Kinetic Proliferation (Incucyte/Confluence)

Best for real-time growth curves and distinguishing cytostatic vs. cytotoxic effects.

  • Seeding: Plate cells in 96-well plates (e.g., 2,000 cells/well).

  • Dosing: Treat with a dose-response curve (e.g., 8-point serial dilution: 1000 nM to 7.8 nM) of both Active and Control.

  • Imaging: Place in Incucyte (or similar live-cell imager). Image every 4–6 hours.

  • Refeeding:

    • Every 72 hours, perform a "half-change."

    • Remove 50% of the media volume.

    • Add fresh media containing 2x concentration of the compound to restore the 1x level without drying out the well.

  • Analysis: Plot Confluence (%) vs. Time. Calculate the AUC (Area Under Curve) for Active vs. Control.

Data Analysis & Interpretation

The validity of your experiment rests on the comparison between the Active and the Control.

Normalization

Normalize all data to the DMSO Vehicle control (set to 100%).

The "Specific Effect" Window

Calculate the Specific Growth Inhibition (SGI) :



Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media Compound insolubility at >5 µM.Keep final concentration ≤ 1 µM.[4] Sonicate stock solution before dilution.
Control (C) Toxicity Off-target effects at high doses.Verify this compound concentration. If toxic at <1 µM, the cell line may be hypersensitive to the scaffold.
Loss of Potency Compound degradation in media.Increase dosing frequency to every 48 hours. Ensure stock is stored at -80°C.
Inconsistent Replicates Evaporation in outer wells.Fill outer wells of 96-well plates with PBS (edge effect).

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A chemical probe for BPTF. [Link]

  • Gagnon, A., et al. (2021). Synthesis of NVS-BPTF-1 and evaluation of its biological activity.[3] Bioorganic & Medicinal Chemistry Letters.[3][5] [Link]

  • Udeshi, N. D., et al. (2025). Proteomic profiling of BPTF inhibition. (Contextual reference for downstream targets). [Link]

Sources

handling and storage requirements for NVS-BPTF-C powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for NVS-BPTF-C Powder

Disclaimer: The following document provides a detailed guide for the handling and storage of a hypothetical potent research compound, designated "this compound." As of the date of this document, "this compound" is not a publicly documented chemical entity. Therefore, this guide is constructed based on established best practices for handling potent, sensitive, and potentially hazardous chemical powders, such as kinase inhibitors, in a research and drug development setting.[1][2][3][4][5] The protocols herein should be adapted to the specific, experimentally determined properties of any new chemical entity.

Introduction to this compound: A Hypothetical Profile

For the purposes of this guide, this compound is assumed to be a novel, highly potent, and selective BPTF (Bromodomain and PHD finger Transcription Factor) inhibitor.[5] Such compounds are of significant interest in oncology research. We will operate under the assumption that this compound is a crystalline powder that is sensitive to light, moisture, and atmospheric oxygen. Its potent nature necessitates stringent handling protocols to prevent occupational exposure.[1][3]

Regulatory and Safety Framework: The Chemical Hygiene Plan (CHP)

All activities involving this compound must be conducted in accordance with a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450.[6][7][8][9] This written program is the cornerstone of laboratory safety and must detail standard operating procedures (SOPs), control measures, and emergency protocols.[7] The CHP should be readily accessible to all laboratory personnel.[7]

Key elements of the CHP for this compound should include:

  • Designation of a Chemical Hygiene Officer: A qualified individual responsible for overseeing the implementation of the CHP.[8][9]

  • Hazard Identification and Risk Assessment: A thorough evaluation of the potential hazards associated with this compound.

  • Standard Operating Procedures (SOPs): Detailed protocols for all handling, storage, and disposal activities.

  • Engineering Controls and Personal Protective Equipment (PPE): Specifications for containment and protective gear.

  • Training and Information: Documentation of comprehensive training for all personnel handling the compound.[6][8]

  • Medical Consultation and Surveillance: Procedures for medical examinations in case of exposure.[6][8]

Receiving and Initial Storage of this compound Powder

The integrity and stability of this compound are paramount from the moment it arrives in the laboratory.

Protocol for Receiving:

  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage. If compromised, do not open and follow your institution's hazardous material incident protocol.

  • Verify Labeling: Ensure the container is clearly labeled with the chemical name (this compound), hazard pictograms, manufacturer's details, and any special handling warnings.[10][11][12]

  • Log into Inventory: Immediately log the compound into a robust inventory management system.[11] This system should track the compound's location, quantity, and date of receipt.

Initial Storage Conditions: Based on the assumed sensitivity of this compound, the following storage conditions are recommended to maintain its long-term stability:[13]

ParameterRecommended ConditionRationale
Temperature -20°C or belowTo minimize thermal degradation of the compound.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation of the molecule.[13]
Light Protected from light (Amber vial/container)To prevent photodegradation.[14][15][16][17][18]
Humidity Desiccated environmentTo protect the hygroscopic powder from moisture-induced degradation.[19]

Handling and Weighing of this compound Powder

Due to its high potency, open handling of this compound powder is strictly prohibited.[1] All manipulations must be performed within a certified containment system.

Engineering Controls and Personal Protective Equipment (PPE)

Primary Engineering Control: A certified chemical fume hood or a ventilated balance enclosure (VBE) is mandatory for weighing and handling the powder.[8][20][21] For highly potent compounds, a glovebox or an isolator provides the highest level of containment.[1][3]

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile gloves is recommended.[22]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Respiratory Protection: A NIOSH-approved respirator may be required depending on the quantity and handling procedure.

Weighing Protocol
  • Prepare the Containment Area: Decontaminate the work surface of the VBE or fume hood. Place a disposable, absorbent work mat on the surface.[4]

  • Equilibrate the Compound: Allow the container of this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing:

    • Tare a suitable receiving vial on an analytical balance inside the containment unit.

    • Carefully transfer the desired amount of this compound powder to the vial using a clean, dedicated spatula.

    • Close the vial and the stock container immediately.

  • Decontamination:

    • Wipe the exterior of the receiving vial and the stock container with a suitable solvent (e.g., 70% ethanol) before removing them from the containment area.

    • Clean the spatula and the work surface thoroughly.

    • Dispose of all contaminated materials (e.g., gloves, work mat) as hazardous waste.

Preparation of Stock Solutions

Stock solutions of this compound should be prepared in a certified chemical fume hood.

Protocol for Reconstitution:

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for this compound (e.g., DMSO).

  • Dissolution: Add the appropriate volume of solvent to the vial containing the weighed powder. Cap the vial tightly and vortex or sonicate until the powder is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.[15][17]

Long-Term Storage and Stability

Proper long-term storage is crucial for maintaining the integrity and activity of this compound.

Recommended Long-Term Storage:

  • Solid Powder: Store at -20°C or -80°C in a desiccated, inert atmosphere, protected from light.[13]

  • Stock Solutions: Store in aliquots at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Stability Testing: Periodically assess the purity and concentration of stock solutions, especially if they have been stored for an extended period.

Spill and Emergency Procedures

A detailed spill response plan must be part of the Chemical Hygiene Plan.

In Case of a Spill:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Containment: If safe to do so, contain the spill using a chemical spill kit.

  • Cleanup: Follow your institution's specific procedures for cleaning up potent compound spills. This typically involves using appropriate PPE and deactivating agents.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Visualizations

Workflow for Handling this compound Powder

Figure 1: Workflow for Handling this compound Powder cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Don PPE B Prepare Containment Area A->B C Equilibrate Compound B->C D Weigh Powder in VBE C->D E Prepare Stock Solution D->E F Decontaminate & Clean E->F G Store Compound/Solution F->G H Dispose of Waste F->H

Caption: A logical flow for the safe handling of potent this compound powder.

Decision Tree for Storage Conditions

Figure 2: Decision Tree for this compound Storage A Compound Form? B Solid Powder A->B Solid C Stock Solution A->C Solution D Store at -20°C or -80°C Inert Atmosphere Desiccated Light Protected B->D E Store in Aliquots at -80°C Light Protected C->E

Caption: A decision-making guide for the appropriate storage of this compound.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • OSHA. (n.d.). Laboratory Safety Guidance.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Flow Sciences. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing.
  • The Synergist. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • Thermo Fisher Scientific. (2025, December 24). Protein Kinase Inhibitor - SAFETY DATA SHEET.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
  • Moravek. (2023, October 23). A Beginner's Guide to Chemical Storage Best Practices.
  • WIT Press. (2005). Handling of high potency drugs: process and containment.
  • PMC. (n.d.). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL).
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • World Pharma Today. (n.d.). Managing Risks With Potent Pharmaceutical Products.
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • PMC. (n.d.). Light-Sensitive Injectable Prescription Drugs.
  • PMC. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
  • Pharmaceutical Technology. (2025, March 13). Effective and Efficient Weighing of Potent Compounds.
  • MDPI. (2015, February 1). Safe Handling of Cytotoxics: Guideline Recommendations.
  • Scribd. (n.d.). Cytotoxic Drug Reconstitution.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2025, August 10). Peer-reviewed Effective and Efficient Weighing of Potent Compounds.

Sources

Application Notes and Protocols for NVS-BPTF-C in Fluorescence Recovery After Photobleaching (FRAP)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Chromatin Dynamics with NVS-BPTF-C and FRAP

The dynamic nature of chromatin plays a pivotal role in regulating gene expression, and its dysregulation is implicated in various diseases, including cancer.[1] At the heart of chromatin architecture modulation are chromatin remodeling complexes, such as the Nucleosome Remodeling Factor (NURF). A key component of this complex is the Bromodomain and PHD finger Transcription Factor (BPTF), the largest subunit of NURF, which is essential for its function.[2][3] BPTF utilizes its bromodomain to recognize and bind to acetylated histones, thereby recruiting the NURF complex to specific genomic loci to alter chromatin accessibility.[2][3] Given its critical role, BPTF has emerged as a compelling target for therapeutic intervention.[1]

Small molecule inhibitors are invaluable tools for dissecting the cellular functions of proteins like BPTF.[4][5] NVS-BPTF-1 is a potent and selective chemical probe that inhibits the bromodomain of BPTF.[6][7] To ensure that the observed cellular effects are specifically due to BPTF inhibition, a negative control compound, this compound, has been developed.[8] this compound is structurally similar to NVS-BPTF-1 but exhibits significantly lower binding affinity for the BPTF bromodomain, making it an ideal tool for control experiments.[8]

Fluorescence Recovery After Photobleaching (FRAP) is a powerful live-cell imaging technique used to study the dynamics and mobility of fluorescently labeled molecules. In a FRAP experiment, a specific region of interest in a cell expressing a fluorescently tagged protein is photobleached using a high-intensity laser. The subsequent recovery of fluorescence in the bleached area is monitored over time, providing quantitative information about the protein's mobility, which can be influenced by factors such as diffusion and binding interactions.

This application note provides a detailed guide for utilizing this compound in conjunction with FRAP to investigate the role of BPTF in modulating the dynamics of chromatin-associated proteins. By comparing the FRAP data from cells treated with NVS-BPTF-1, this compound, and a vehicle control, researchers can specifically attribute changes in protein mobility to the inhibition of BPTF.

Scientific Rationale: The Interplay of BPTF Inhibition and Protein Mobility

The NURF complex, through the action of BPTF, facilitates access to DNA by mobilizing nucleosomes.[3] This process is fundamental for transcription, replication, and DNA repair. The inhibition of the BPTF bromodomain by NVS-BPTF-1 is expected to disrupt the recruitment of the NURF complex to chromatin. This disruption, in turn, is hypothesized to alter the local chromatin environment, potentially impacting the mobility of other chromatin-binding proteins.

FRAP can be employed to measure these changes in protein dynamics. For instance, if a GFP-tagged histone protein is being studied, its mobility is expected to be relatively low due to its incorporation into the chromatin structure. Upon inhibition of BPTF with NVS-BPTF-1, the chromatin may become more compact or less dynamic, leading to a slower fluorescence recovery rate in a FRAP experiment. Conversely, for a non-histone chromatin-associated protein that transiently interacts with chromatin, BPTF inhibition might lead to its dissociation and a faster recovery rate. The use of this compound is crucial to confirm that any observed changes are a direct consequence of BPTF inhibition and not due to off-target effects of the chemical scaffold.

Experimental Workflow Overview

The following diagram outlines the general workflow for a FRAP experiment designed to investigate the effects of this compound.

FRAP_Workflow Experimental Workflow for this compound in FRAP cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_imaging FRAP Imaging cluster_analysis Data Analysis Cell_Culture 1. Cell Culture & Seeding Transfection 2. Transfection with GFP-tagged Protein of Interest Cell_Culture->Transfection Treatment 3. Treatment with this compound, NVS-BPTF-1, or Vehicle Transfection->Treatment Pre_Bleach 4. Pre-bleach Image Acquisition Treatment->Pre_Bleach Bleach 5. Photobleaching of ROI Pre_Bleach->Bleach Post_Bleach 6. Post-bleach Image Acquisition Bleach->Post_Bleach Normalization 7. Image Normalization & Intensity Measurement Post_Bleach->Normalization Curve_Fitting 8. FRAP Curve Generation & Fitting Normalization->Curve_Fitting Parameter_Extraction 9. Extraction of Mobile Fraction & Half-life Curve_Fitting->Parameter_Extraction FRAP_Curves Hypothetical FRAP Recovery Curves cluster_legend Legend 10,0 10,0 0,1 0,1 X_axis Time (s) Y_axis Normalized Intensity 0,0 0,0 0,0->0,1 control_start control_end control_start->control_end slower_start slower_end slower_start->slower_end faster_start faster_end faster_start->faster_end control_legend Vehicle / this compound slower_legend Slower Recovery (e.g., increased binding) faster_legend Faster Recovery (e.g., decreased binding)

Caption: Hypothetical FRAP curves illustrating potential effects of BPTF inhibition.

  • Slower Recovery and/or Lower Mobile Fraction: If NVS-BPTF-1 treatment results in a slower t½ and/or a decreased mobile fraction compared to the this compound and vehicle controls, this would suggest that BPTF activity normally promotes the mobility of the target protein. This could be due to BPTF-mediated chromatin decompaction, which allows for greater protein movement. Inhibition of BPTF would then lead to a more constrained chromatin environment.

  • Faster Recovery and/or Higher Mobile Fraction: Conversely, a faster t½ and/or an increased mobile fraction with NVS-BPTF-1 treatment would indicate that BPTF activity restricts the mobility of the target protein. This might occur if BPTF is involved in tethering the protein to specific chromatin domains. Inhibition of BPTF would release the protein, leading to increased mobility.

The lack of a significant difference between the this compound and vehicle control groups is essential for concluding that the effects observed with NVS-BPTF-1 are due to on-target inhibition of BPTF.

Troubleshooting

ProblemPossible CauseSolution
High photobleaching during post-bleach acquisitionLaser power is too high.Decrease the laser power for imaging.
No or very slow fluorescence recoveryThe protein is largely immobile, or the cell is unhealthy.Confirm protein mobility with other methods if possible. Ensure cells are healthy and imaging conditions are optimal.
High variability between cellsInconsistent protein expression levels or cell health.Select cells with similar, low to moderate expression levels. Ensure consistent cell culture and treatment conditions.
This compound shows an effectPotential off-target effects or compound instability.Verify the purity and integrity of the compound. Test a wider range of concentrations.

Conclusion

The combination of the selective BPTF inhibitor, NVS-BPTF-1, its corresponding negative control, this compound, and the quantitative power of FRAP provides a robust experimental strategy to elucidate the role of BPTF in regulating the dynamic behavior of chromatin-associated proteins. This approach can yield valuable insights into the mechanisms of chromatin remodeling and its impact on various cellular processes, ultimately aiding in the development of novel therapeutic strategies targeting epigenetic regulators.

References

  • Structural Genomics Consortium. NVS-BPTF-1 A chemical probe for BPTF. [Link]

  • New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. PMC. [Link]

  • Photobleaching Assays (FRAP & FLIP) to Measure Chromatin Protein Dynamics in Living Embryonic Stem Cells. JoVE. [Link]

  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity. ResearchGate. [Link]

  • BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells. PMC. [Link]

  • FRAP: Fluorescence Recovery After Photobleaching | Principle & Applications. ibidi. [Link]

  • Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells. PMC. [Link]

  • What are BPTF modulators and how do they work?. Patsnap Synapse. [Link]

  • BPTF regulates androgen receptor activity by enhancing chromatin accessibility and stabilizing the AR-FOXA1 interaction. IDEAS/RePEc. [Link]

  • Chromatin remodeling protein BPTF regulates transcriptional stability in planarian stem cells. bioRxiv. [Link]

  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity. PubMed. [Link]

  • (PDF) Chromatin remodeling protein BPTF regulates transcriptional stability in planarian stem cells. ResearchGate. [Link]

  • Exploring focal adhesion data: dynamic parameter extraction from FRAP and FLAP experiments using chemical master equation. PMC. [Link]

  • Recommendations for the Development of Cell-Based Anti-Viral Vector Neutralizing Antibody Assays. Precision for Medicine. [Link]

  • Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. PMC. [Link]

  • Fluorescence recovery after photobleaching (FRAP) of fluorescence tagged proteins in dendritic spines of cultured hippocampal neurons. PubMed. [Link]

  • FRAP analysis of binding: proper and fitting. Microscopist.co.uk. [Link]

  • Small molecule inhibitors: Significance and symbolism. ScienceDirect. [Link]

  • NVS-BPTF-1 A chemical probe for BPTF. Structural Genomics Consortium. [Link]

Sources

Application Notes and Protocols: A Guide to Preparing NVS-BPTF-C Stock Solutions for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of stock solutions for NVS-BPTF-C, the negative control compound for the potent BPTF bromodomain inhibitor, NVS-BPTF-1. The Bromodomain PHD Finger Transcription Factor (BPTF) is a critical subunit of the Nucleosome Remodeling Factor (NURF) complex and an emerging therapeutic target in oncology.[1][2] Robust and reproducible high-throughput screening (HTS) campaigns rely on the integrity of compound solutions. This guide details field-proven protocols to ensure the accuracy, stability, and reliability of this compound solutions, thereby guaranteeing the validity of screening data when differentiating on-target from off-target effects.

Scientific Background: The Rationale for Rigor

BPTF: A Chromatin Remodeler and Key Oncogenic Driver

The BPTF protein is the largest component of the NURF complex, an ATP-dependent chromatin remodeling engine.[3][4] The NURF complex functions by sliding nucleosomes along DNA, thereby regulating chromatin accessibility and gene expression.[5] BPTF plays a crucial role in targeting the NURF complex to specific genomic loci through its functional domains, including a bromodomain that recognizes acetylated histone tails and a PHD finger that binds to methylated histones.[1][6]

Dysregulation of BPTF has been implicated in various cancers, including melanoma, breast cancer, and high-grade gliomas.[1][2][3] It influences key oncogenic pathways, such as MAPK signaling and c-Myc transcriptional programs, making it an attractive target for therapeutic intervention.[1][7]

The Chemical Probe and the Indispensable Negative Control

In chemical biology, a "chemical probe" is a highly potent and selective small molecule used to interrogate the function of a specific protein target. NVS-BPTF-1 is a validated chemical probe for the BPTF bromodomain, exhibiting a high binding affinity (Kd = 71 nM).[8][9] However, to confidently attribute a biological effect to the inhibition of BPTF, it is essential to use a structurally similar but biologically inactive molecule as a negative control.

This compound serves this exact purpose. It is a close structural analog of NVS-BPTF-1 but demonstrates significantly weaker binding to the BPTF bromodomain (1.67 µM) and shows no activity in cellular target engagement assays.[8] Using this compound alongside NVS-BPTF-1 allows researchers to control for off-target effects or artifacts induced by the chemical scaffold itself, ensuring that observed phenotypes are a direct result of BPTF inhibition.

The Challenge of Compound Integrity in HTS

The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[10][11] Issues such as poor solubility, compound precipitation, inaccurate concentration, or degradation can lead to false negatives or false positives, wasting significant resources.[12][13] Therefore, a validated, standardized protocol for preparing and handling stock solutions is not merely a suggestion but a prerequisite for generating high-quality, reproducible data.

This compound: Physicochemical Properties

A clear understanding of the compound's properties is the foundation of a reliable stock solution. The following table summarizes the key characteristics of this compound.

PropertyValueSource
Chemical Name 7-((1-Cyclopropyl-1H-pyrazol-4-yl)amino)-2-((2-fluoro-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)amino)-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[14]
Molecular Formula C26H29FN8O3S[14]
Molecular Weight 552.63 g/mol [14]
Appearance Solid[9]
Solubility Soluble in DMSO[14]
Storage (Solid) Dry, dark. 0-4°C for short term (days/weeks), -20°C for long term (months/years).[14]
Storage (Stock Solution) -20°C for 1 month, -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9][15]

The Role of BPTF in Chromatin Remodeling

BPTF_Pathway cluster_0 NURF Complex cluster_1 Chromatin cluster_2 Transcriptional Regulation BPTF BPTF ATPase ATPase Subunit (e.g., ISWI) BPTF->ATPase recruits Nucleosome Nucleosome BPTF->Nucleosome binds via Bromodomain/PHD ATPase->Nucleosome slides HistoneTails Histone Tails (H3K4me3, Acetyl-H4) AccessibleDNA Accessible DNA Nucleosome->AccessibleDNA exposes DNA DNA Transcription Gene Transcription (e.g., c-Myc targets) AccessibleDNA->Transcription Inhibitor NVS-BPTF-1 (Active Probe) Inhibitor->BPTF inhibits binding Control This compound (Negative Control)

Caption: BPTF targets the NURF complex to chromatin, altering accessibility and regulating gene transcription.

Materials and Reagents

  • This compound powder (MedKoo Biosciences or other reputable supplier)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity (ACS grade or higher)

  • 1.5 mL or 2.0 mL microcentrifuge tubes (polypropylene)

  • Sterile, low-binding pipette tips

  • Calibrated pipettes (P1000, P200, P20, P2)

  • Analytical balance (readable to at least 0.01 mg)

  • Vortex mixer

  • Sonicator bath

  • Automated liquid handler (for HTS applications)

  • 96, 384, or 1536-well microplates (assay-dependent, typically polypropylene for storage and polystyrene for assays)

  • Plate seals (e.g., foil or pierceable seals)

Experimental Protocol: Stock Solution Preparation Workflow

The following workflow ensures the preparation of a high-quality, validated primary stock solution, which is the source for all subsequent experimental dilutions.

Stock_Prep_Workflow start Start: Receive This compound Powder weigh 1. Precise Weighing Use analytical balance start->weigh dissolve 2. Solubilization Add anhydrous DMSO to target concentration (e.g., 10 mM) weigh->dissolve mix 3. Homogenization Vortex and sonicate (10-15 min) dissolve->mix qc 4. Quality Control Visual inspection, LC-MS/CLND (Identity, Purity, Concentration) mix->qc aliquot 5. Aliquoting & Storage Dispense into low-binding tubes. Store at -80°C, protected from light. qc->aliquot assay_prep 6. Assay Plate Preparation Thaw aliquot, perform serial dilutions to working concentrations. aliquot->assay_prep end End: Assay-Ready Plates assay_prep->end

Caption: Workflow for preparing and validating this compound stock solutions for HTS.

Protocol 1: Preparation of 10 mM Primary Stock Solution

This protocol describes the preparation of a high-concentration primary stock, which minimizes the volume of DMSO introduced into the final assay.

  • Pre-calculation: Determine the mass of this compound required. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (552.63 g/mol ) × (1000 mg/g) = 5.53 mg

  • Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh approximately 5.53 mg of this compound powder directly into the tube. Record the exact mass.

    • Expert Insight: Weighing directly into the final storage tube minimizes compound loss associated with transfer.

  • Solubilization: Based on the exact mass recorded, calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 552.63 ( g/mol )] × [1 / 0.010 (mol/L)] × 1,000,000 (µL/L)

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.

    • Expert Insight: Anhydrous DMSO is critical as water can decrease the solubility of many organic compounds and promote degradation over time.[9]

  • Homogenization: Cap the tube securely. Vortex vigorously for 1-2 minutes. Place the tube in a bath sonicator for 10-15 minutes to ensure complete dissolution.[16]

  • Visual Inspection: After sonication, visually inspect the solution against a bright light source. It should be clear and free of any visible particulates or precipitate. If particulates remain, repeat Step 4.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the primary stock into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-binding microcentrifuge tubes. Label clearly with compound name, concentration, date, and batch number. Store aliquots at -80°C, protected from light.[15]

Quality Control: The Self-Validating System

A rigorous QC process is non-negotiable for HTS compound management.[17] It provides confidence that the solution being screened is the correct compound at the correct concentration.

QC ParameterMethodAcceptance CriteriaRationale
Identity LC-MSMeasured mass matches the theoretical mass of this compound (552.2067 Exact Mass).[14]Confirms the correct compound is in the solution.[10]
Purity LC-UV/ELSDPurity ≥ 95% (or as specified by supplier).Ensures that observed effects are not due to impurities.[10][17]
Concentration CLND or qNMRMeasured concentration is within ±10% of the target concentration.Guarantees accurate dose-response relationships in screening assays.[13]
Solubility Visual InspectionNo visible precipitate in the stock solution or after dilution in assay buffer.Prevents compound precipitation in the assay, which leads to inaccurate results.[12]
Functional Inactivity Target-specific AssayThis compound shows minimal to no activity at concentrations where NVS-BPTF-1 is active (e.g., NanoBRET).[8]Validates its role as a negative control.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution
Compound will not fully dissolve. - Insufficient mixing/sonication.- Incorrect solvent or solvent grade (not anhydrous).- Compound concentration is above its solubility limit.- Repeat vortexing and sonication. Gentle warming to 37°C may help if the compound is stable.[16]- Verify DMSO is anhydrous. - Prepare a lower concentration stock solution.
Precipitate forms upon dilution into aqueous assay buffer. - Compound has low aqueous solubility.- "Salting out" effect.- Ensure the final DMSO concentration in the assay is kept low (typically <0.5%) and consistent across all wells, including controls.[15]- Perform serial dilutions in a stepwise manner.
Inconsistent results between experiments. - Stock solution degradation due to repeated freeze-thaw cycles.- Inaccurate pipetting during dilution.- Evaporation from assay plates.- Use single-use aliquots of the primary stock.[9]- Ensure pipettes are calibrated and use proper technique.- Use high-quality plate seals and minimize the time plates are unsealed.

Conclusion

References

  • Addressing Quality Control Issues in Day-to-Day HTS Compound Management Oper
  • New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. (n.d.). PMC.
  • BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target. (2022, November 29). Frontiers.
  • Implementation of high-throughput quality control processs within compound management. (2011, August 31). European Pharmaceutical Review.
  • Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells. (2008, October 31). PLOS Genetics.
  • Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors. (2024, April 29). PubMed.
  • Chromatin remodeling protein BPTF mediates chromatin accessibility at gene promoters in planarian stem cells. (2025, March 11). PMC.
  • A protein that stem cells require could be a target in killing breast cancer cells. (2017, June 1).
  • This compound | CAS#N/A. (n.d.). MedKoo Biosciences.
  • Implementation of high-throughput quality control processes within Compound Management. (2015, October 13). ACS.
  • What are BPTF modulators and how do they work?. (2024, June 25).
  • Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. (n.d.). PMC.
  • Chromatin remodeling protein BPTF regulates transcriptional stability in planarian stem cells. (2024, May 26). bioRxiv.
  • NVS-BPTF-1 A chemical probe for BPTF. (n.d.). Structural Genomics Consortium.
  • The Chromatin Remodeling Protein Bptf Promotes Posterior Neuroectodermal Fate by Enhancing Smad2-Activated wnt8a Expression. (2015, June 3). Journal of Neuroscience.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • NVS-BPTF-1 | BPTF Inhibitor. (n.d.). MedchemExpress.com.
  • NVS-BPTF-1 | BPTF probe | Axon 3186. (n.d.). Axon Medchem.
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (2019, March 4).
  • Compound Handling Instructions. (n.d.). MedChemExpress.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. (2021, March 8). PMC.
  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity. (2025, August 5).
  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity. (2021, September 1). PubMed.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada.

Sources

Application Notes & Protocols: Western Blot Analysis for Target Validation Following NVS-BPTF-C Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Western blot analysis to validate the effects of inhibiting the Bromodomain PHD Finger Transcription Factor (BPTF) using the chemical probe NVS-BPTF-1 and its corresponding negative control, NVS-BPTF-C. BPTF, a central subunit of the Nucleosome Remodeling Factor (NURF) complex, is a critical epigenetic regulator and an emerging therapeutic target in oncology.[1][2] These protocols are designed to confirm the on-target activity of BPTF inhibitors by examining downstream signaling pathways and to underscore the indispensable role of the inactive control compound, this compound, in ensuring experimental rigor and data integrity.

Introduction: The Role of BPTF in Chromatin Remodeling and Disease

BPTF is a large, multi-domain protein that functions as the core scaffold of the NURF complex, an ATP-dependent chromatin remodeling engine.[2][3] Its biological activity is mediated through distinct domains: a bromodomain that recognizes and binds to acetylated lysine residues on histone H3 and H4 tails, and a plant homeodomain (PHD) finger that specifically engages with trimethylated lysine 4 on histone H3 (H3K4me3).[2][4] This dual-recognition mechanism anchors the NURF complex to specific chromatin regions, where it modulates nucleosome positioning to grant transcription factors access to DNA.[4][5]

Given its fundamental role in regulating gene expression, BPTF is essential for numerous cellular processes, including embryonic development, stem cell self-renewal, and T-cell homeostasis.[6][7][8] However, its aberrant expression is strongly implicated in the progression of various malignancies, including melanoma, breast cancer, lung adenocarcinoma, and high-grade gliomas.[9][10][11][12] BPTF achieves its oncogenic effects by influencing key pro-survival signaling networks, most notably the c-MYC and PI3K/AKT pathways.[2][5][10][12]

The development of potent and selective chemical probes, such as NVS-BPTF-1, has provided powerful tools to investigate BPTF biology.[4][13] To ensure that the observed cellular effects are a direct consequence of BPTF inhibition, it is imperative to use a structurally analogous but biologically inactive control compound. This compound serves this purpose, exhibiting negligible affinity for BPTF.[4] This guide details the Western blot methodologies to dissect and validate the molecular consequences of BPTF inhibition, using this compound as the essential negative control.

Mechanism of Action and Key Downstream Signaling Pathways

Inhibition of the BPTF bromodomain by a small molecule like NVS-BPTF-1 is hypothesized to prevent the recruitment of the NURF complex to target gene promoters. This disruption in chromatin remodeling leads to reduced accessibility for transcription factors, thereby suppressing the expression of key oncogenes.[5][14] The two most well-documented pathways affected by BPTF activity are critical targets for validation.

  • The c-MYC Pathway: BPTF is a critical co-factor for the oncogenic transcription factor c-MYC. It directly interacts with c-MYC and is required for its recruitment to target promoters and the subsequent activation of its full transcriptional program.[7][14] Therefore, inhibition of BPTF is expected to decrease the expression of c-MYC itself and its downstream targets involved in cell proliferation and metabolism.[12][14]

  • The PI3K/AKT/MAPK Pathways: Studies involving BPTF knockdown have demonstrated a significant reduction in the phosphorylation of key signaling nodes within the PI3K/AKT and MAPK pathways, such as Akt and Erk1/2.[9][10] This indicates that BPTF plays a role in maintaining the activity of these crucial pro-survival cascades.

Below is a diagram illustrating the central role of BPTF in these signaling networks.

BPTF_Signaling cluster_nucleus Nucleus cluster_membrane_cytoplasm Cytoplasm / Membrane cluster_inhibitor Pharmacological Intervention BPTF BPTF (NURF Complex) Histones Acetylated Histones (e.g., H4K16ac) & H3K4me3 BPTF->Histones Binds to cMYC_Gene c-MYC Gene BPTF->cMYC_Gene Promotes Accessibility cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Transcription & Translation Target_Genes Proliferation & Metabolism Genes cMYC_Protein->Target_Genes Activates PI3K PI3K cMYC_Protein->PI3K Influences AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->BPTF Upstream Regulation (indirect) ERK ERK pERK p-ERK ERK->pERK Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Receptor->PI3K Receptor->ERK Inhibitor NVS-BPTF-1 Inhibitor->BPTF Inhibits Control This compound Control->BPTF No Effect

Caption: BPTF's role in c-MYC regulation and related pro-survival pathways.

Experimental Design: The Critical Role of this compound

A robust experimental design is crucial for interpreting the effects of BPTF inhibition. The primary comparison should always be between cells treated with the active inhibitor (NVS-BPTF-1) and those treated with the negative control (this compound) at identical concentrations.

Key Experimental Parameters:

  • Cell Line Selection: Choose cell lines known to have high BPTF expression and dependence on pathways like c-MYC or PI3K/AKT (e.g., specific subtypes of breast cancer, lung cancer, or melanoma cells).[9][10][11]

  • Dose-Response: Perform a dose-response curve to determine the optimal concentration of NVS-BPTF-1 that elicits a biological effect. The cellular IC50 for NVS-BPTF-1 is approximately 16 nM in HEK293 cells.[4] A starting range of 10 nM to 1 µM is recommended. This compound should be tested at the same concentrations.

  • Time-Course: Analyze protein expression at various time points (e.g., 6, 12, 24, 48 hours) post-treatment to capture both early signaling events and downstream changes in protein expression.

  • Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-Actin, or α-Tubulin for whole-cell lysates; Histone H3 or Lamin B1 for nuclear extracts) to ensure equal protein loading between lanes.

The diagram below outlines a typical experimental workflow.

Western_Blot_Workflow cluster_lysate Protein Extraction start Seed Cells in Culture Plates treatment Treat with Vehicle (DMSO), This compound, and NVS-BPTF-1 (Dose-Response & Time-Course) start->treatment harvest Harvest Cells treatment->harvest wcl Whole-Cell Lysis (RIPA Buffer) harvest->wcl ne Nuclear Extraction harvest->ne quant Protein Quantification (e.g., BCA Assay) wcl->quant ne->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to PVDF or Nitrocellulose Membrane sds_page->transfer blocking Blocking (e.g., 5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Standard workflow for Western blot analysis post-treatment.

Detailed Experimental Protocols

Protocol 1: Analysis of Signaling Proteins from Whole-Cell Lysates

This protocol is designed to assess changes in the phosphorylation status and total protein levels of key signaling molecules.

A. Materials

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

  • Sample Buffer: 4X Laemmli sample buffer.

  • Blocking Buffer: 5% w/v non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Antibodies: See Table 1 for recommendations.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

B. Procedure

  • Cell Treatment: Culture and treat cells with NVS-BPTF-1 and this compound as determined by your experimental design.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and store at -80°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency by Ponceau S staining.[15]

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3 times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times for 10 minutes each with TBST.

  • Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

Table 1: Recommended Antibodies for Signaling Pathway Analysis

Target Protein Type Suggested Dilution Purpose
BPTF Total 1:1000 Confirm target presence and rule out degradation
p-AKT (Ser473) Phospho-specific 1:1000 Assess PI3K pathway activity
AKT Total 1:1000 Normalize for total AKT levels
p-ERK1/2 Phospho-specific 1:2000 Assess MAPK pathway activity
ERK1/2 Total 1:1000 Normalize for total ERK levels
c-MYC Total 1:1000 Assess key downstream target expression

| GAPDH / β-Actin | Loading Control | 1:5000 | Ensure equal protein loading |

Protocol 2: Analysis of Histone Modifications from Nuclear Extracts

This protocol is essential for directly observing the effects of a chromatin remodeler inhibitor. Histones are small, basic proteins, and this protocol is optimized for their detection.[15][16]

A. Materials

  • Nuclear Extraction Buffers: Utilize a commercial nuclear extraction kit or prepare buffers for hypotonic lysis and high-salt nuclear extraction.

  • Gel Type: 15% or 4-20% Bis-Tris gel to resolve low molecular weight proteins.[15][16]

  • Membrane Type: PVDF membrane (0.2 µm) is recommended for better retention of small proteins like histones.[15]

  • Blocking Buffer: 5% BSA in TBST is preferred over milk, as milk contains phosphoproteins that can interfere with phospho-specific antibody binding.[15]

  • Antibodies: See Table 2 for recommendations.

B. Procedure

  • Nuclear Extraction:

    • Harvest treated cells and perform nuclear extraction according to a validated protocol.[17][18] This typically involves swelling cells in a hypotonic buffer, lysing the plasma membrane, and then lysing the nuclei with a high-salt buffer.

    • Keep all steps on ice to prevent protein degradation.[17]

  • Protein Quantification: Quantify the nuclear protein concentration using a BCA assay.

  • Sample Preparation & SDS-PAGE:

    • Prepare samples as in Protocol 1.

    • Load 10-15 µg of nuclear extract onto a high-percentage polyacrylamide gel.

  • Protein Transfer: Transfer to a 0.2 µm PVDF membrane. A wet transfer system is often more efficient for small proteins.

  • Blocking & Immunodetection: Follow steps 7-9 from Protocol 1, using 5% BSA as the blocking agent.

Table 2: Recommended Antibodies for Histone Modification Analysis

Target Protein Type Suggested Dilution Purpose
H3K4me3 Modification-specific 1:1000 Assess mark recognized by BPTF's PHD finger
Acetylated H4 (pan) Modification-specific 1:1000 Assess marks recognized by BPTF's bromodomain
Histone H3 Total 1:5000 Loading control for nuclear extracts

| Lamin B1 | Total | 1:2000 | Alternative loading control for nuclear extracts |

Data Interpretation & Expected Outcomes

The key to data interpretation is the direct comparison between NVS-BPTF-1 and this compound treated samples. This compound provides the baseline, controlling for any non-specific effects of the chemical compound or solvent.

Table 3: Summary of Expected Results

Target Protein This compound Treatment NVS-BPTF-1 Treatment Rationale
p-AKT (Ser473) No significant change vs. vehicle Decrease BPTF inhibition disrupts PI3K pathway signaling.[10]
Total AKT No significant change No significant change Changes in phosphorylation should not affect total protein levels in short-term treatment.
p-ERK1/2 No significant change vs. vehicle Decrease BPTF inhibition disrupts MAPK pathway signaling.[9]
Total ERK1/2 No significant change No significant change Changes in phosphorylation should not affect total protein levels in short-term treatment.
c-MYC No significant change vs. vehicle Decrease BPTF is required for efficient c-MYC transcription.[7][14]
H3K4me3 / Ac-H4 No significant change vs. vehicle No significant change BPTF reads these marks but does not write them; global levels are unlikely to change significantly.

| BPTF | No significant change vs. vehicle | No significant change | The inhibitor targets function, not expression or stability. |

A successful experiment will show a dose- and time-dependent decrease in p-AKT, p-ERK, and c-MYC levels in cells treated with NVS-BPTF-1, while cells treated with this compound will show levels comparable to the vehicle control. This outcome strongly validates that the observed effects are due to specific, on-target inhibition of BPTF.

References

  • Cold Spring Harbor Laboratory. (2017, June 1). A protein that stem cells require could be a target in killing breast cancer cells. Retrieved from [Link]

  • Zhang, J., et al. (2015). BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas. Oncotarget, 6(32), 33792–33807.
  • Wang, F., et al. (2022). BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target. Frontiers in Oncology, 12, 1012974.
  • Ramsay, L., et al. (2015). Role of BPTF in Melanoma Progression and in Response to BRAF-Targeted Therapy. Journal of the National Cancer Institute, 107(5), djv034.
  • Patsnap Synapse. (2024, June 25). What are BPTF modulators and how do they work?. Retrieved from [Link]

  • Bio-protocol. (2025, November 20). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]

  • Richart, L., et al. (2017). BPTF Maintains Chromatin Accessibility and the Self-Renewal Capacity of Mammary Gland Stem Cells. Cell Reports, 19(10), 2037–2046.
  • Selvi, F. M., & D'Mello, S. R. (2011). Epigenetic Changes in the Brain: Measuring Global Histone Modifications. Methods in Molecular Biology, 793, 219–231.
  • SciSpace. (2013, April 5). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]

  • Chen, R. H., et al. (2025). BPTF-665aa mediate chromatin remodeling drives chemoresistance in T-LBL/ALL. Journal of Experimental & Clinical Cancer Research, 44(1), 3556.
  • Structural Genomics Consortium. (n.d.). NVS-BPTF-1 A chemical probe for BPTF. Retrieved from [Link]

  • ResearchGate. (n.d.). BPTF is required for MYC-induced chromatin remodelling. Retrieved from [Link]

  • Alex's Lemonade Stand Foundation for Childhood Cancer. (n.d.). Targeting chromatin remodeling complex controlled fusion protein function in rhabdosarcoma. Retrieved from [Link]

  • Pomerantz, W. C. K., et al. (2021). New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. Journal of Medicinal Chemistry, 64(18), 13576–13594.
  • Pomerantz, W. C. K. (2021). Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. Current Opinion in Chemical Biology, 62, 111–119.
  • ResearchGate. (2025, August 5). Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Retrieved from [Link]

  • Mélin, L., et al. (2021). Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Bioorganic & Medicinal Chemistry Letters, 47, 128208.
  • Goller, M. F., et al. (2008). Essential Role of Chromatin Remodeling Protein Bptf in Early Mouse Embryos and Embryonic Stem Cells. PLoS Genetics, 4(10), e1000241.
  • Stanton, B. Z., et al. (2020).
  • Richart, L., et al. (2016). BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing NVS-BPTF-C Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NVS-BPTF-C-SOL-001 Status: Active Support Tier: Senior Application Scientist Subject: Prevention of precipitation in aqueous cell culture media[1]

Executive Summary & Compound Profile

The Issue: Users frequently report precipitation ("crashing out") of This compound when introducing the DMSO stock solution into aqueous cell culture media.

The Science: this compound is the designated negative control for the BPTF bromodomain inhibitor NVS-BPTF-1.[1][2] While it lacks biological activity against the target, it shares the high lipophilicity and low aqueous solubility of the active probe.

Critical Warning: If this compound precipitates, it forms micro-crystals that can physically damage cell membranes or sequester other media components.[1] This causes non-specific toxicity , which researchers often misinterpret as biological activity, invalidating the negative control comparison.

Physicochemical Profile
PropertyValueImplications for Handling
Molecular Weight ~552.63 DaMid-sized small molecule; prone to aggregation.[1]
Primary Solvent DMSOStock solutions must be water-free (anhydrous).[1]
Aqueous Solubility Very Low (< 10 µM in PBS)Requires intermediate dilution steps.[1]
LogP (Estimated) High (> 3.[1]5)Strongly prefers lipid environments over water.[1]
Role Negative ControlMust be soluble at the same concentration as the active probe.

Root Cause Analysis: Why is it Precipitating?

Before fixing the protocol, you must understand the mechanism to prevent recurrence.

A. The "Solvent Shock" Phenomenon

When you pipette a 10 mM DMSO stock directly into aqueous media, the local concentration of DMSO drops instantly from 100% to <1%. The compound, stripped of its solubilizing envelope, encounters a high-dielectric environment (water) and aggregates faster than it can disperse.[1] This is Kinetic Precipitation .

B. Thermodynamic Solubility Limit

Even with perfect mixing, every compound has a hard limit on how much can dissolve in water. For this compound, this limit is likely near 10-20 µM in complex media.[1] Exceeding this—even transiently—nucleates crystals.

C. Serum Protein Binding

Serum (FBS) contains albumin, which can act as a carrier for hydrophobic drugs.[1] However, if the compound is added to serum-free media first, it lacks this buffer and precipitates immediately.[1]

Validated Protocols

Do NOT simply squirt DMSO stock into the cell plate. Use the Step-Down Dilution Method to manage the transition from organic to aqueous solvent.[1]

Protocol A: The "Step-Down" Intermediate Dilution (Recommended)

Best for: Dose-response curves and high-sensitivity assays.[1]

  • Prepare 500x Stock: If your final assay concentration is 10 µM, prepare a 5 mM stock in 100% DMSO.

  • Create 10x Intermediate:

    • Pipette 980 µL of culture media (with serum) into a sterile tube.

    • Add 20 µL of the 5 mM DMSO stock dropwise while vortexing gently.

    • Result: 100 µM compound in 2% DMSO. (Solution should be clear).

  • Final Addition:

    • Add 10 µL of the Intermediate to 90 µL of cells in the well.

    • Final: 10 µM compound, 0.2% DMSO.

Protocol B: The "Pre-Warmed" Direct Spike (Alternative)

Best for: High-throughput screening (HTS) where intermediate plates are impossible.[1]

  • Warm Media: Ensure cell media is at 37°C . Cold media drastically reduces solubility.

  • Rapid Dispersion:

    • Place the pipette tip submerged in the media (do not drop from above).

    • Expel the DMSO stock and immediately aspirate/dispense 3-4 times to mix.[1]

    • Note: Do not exceed 0.5% v/v DMSO final concentration.[1]

Visualizing the Workflow

The following diagram illustrates the critical difference between the "Risky" direct method and the "Safe" intermediate method.

Figure 1: Comparison of Direct Addition (High Risk) vs. Step-Down Dilution (Recommended) to prevent this compound precipitation.[1]

Troubleshooting & FAQ

Q1: I see "turbidity" immediately after adding the compound. What now?

A: The experiment is compromised. Turbidity indicates microprecipitation.

  • Immediate Fix: Do not filter! Filtering removes the drug, meaning you are dosing at an unknown lower concentration.

  • Action: Repeat using Protocol A . If turbidity persists, your target concentration (e.g., 10 µM) is likely above the thermodynamic solubility limit of this compound in that specific media.[1] Lower the concentration to 5 µM or 1 µM.

Q2: Can I use Ethanol instead of DMSO?

A: No. this compound is generally less soluble in ethanol than DMSO.[1] Furthermore, ethanol is more volatile and can cause "edge effects" in plates due to evaporation. Stick to high-grade (anhydrous) DMSO.[1]

Q3: My negative control (this compound) is killing cells. Is it active?

A: Likely not. This is the "False Toxicity" mentioned earlier.

  • Check: Look at the cells under 20x or 40x magnification. Do you see needle-like structures or amorphous debris?

  • Validation: Spin down the media (active centrifugation) and measure the supernatant concentration via LC-MS. If the concentration is lower than calculated, the "toxicity" is physical stress from crystals, not biochemical inhibition.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Turbidity or Unexpected Toxicity CheckMicroscope Inspect under Microscope (40x) Start->CheckMicroscope Crystals Are crystals/debris visible? CheckMicroscope->Crystals YesCrystals Yes: Physical Precipitation Crystals->YesCrystals Yes NoCrystals No: Solution Clear Crystals->NoCrystals No Action2 Use Step-Down Dilution (Protocol A) YesCrystals->Action2 Action3 Check DMSO % (Must be <0.5%) NoCrystals->Action3 Action1 Reduce Final Concentration (Try 1µM instead of 10µM) Action2->Action1 If still fails

Figure 2: Decision tree for diagnosing solubility vs. toxicity issues.

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A chemical probe for BPTF.[1][2][3][4][5] (Accessed 2024).[1][6] [Link] (Note: this compound is the isostere control for this probe; solubility data for the active probe applies to the control).[1]

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling. [Link]

Sources

Technical Support Center: Strategies for Improving NVS-BPTF-C Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NVS-BPTF-C. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the solubility challenges associated with this compound for successful in vivo administration. As the negative control for the potent BPTF bromodomain chemical probe NVS-BPTF-1, establishing a reliable and consistent formulation for this compound is critical for rigorous experimental design.[1]

This compound, like its active counterpart, is a small molecule that is readily soluble in organic solvents like DMSO but presents significant challenges for aqueous solubility, a prerequisite for most in vivo applications.[2][3] This guide will walk you through a logical, step-by-step process for developing a suitable vehicle for your experiments, complete with troubleshooting advice and the scientific rationale behind each approach.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

Q2: I need to prepare this compound for intravenous (IV) injection. What is a good starting point?

For IV administration, the formulation must be a clear, particle-free solution to prevent embolism. A multi-component co-solvent system is often the most direct approach for initial studies.[7] A common starting formulation for poorly soluble compounds is a mixture of DMSO, PEG400, and saline. The DMSO acts as the primary organic solvent, while PEG400 helps to maintain solubility upon dilution in the aqueous vehicle.

Q3: Can I use the same formulation for intraperitoneal (IP) or oral (PO) administration?

While co-solvent systems can be used for IP or PO routes, these routes of administration may tolerate more complex formulations, such as suspensions or lipid-based systems, which can sometimes improve exposure.[8][9] For example, a suspension in a vehicle containing methylcellulose can be suitable for oral gavage.

Q4: My compound is precipitating out of solution when I add it to my aqueous buffer. What should I do?

Precipitation is the most common issue. Here are several steps to troubleshoot this problem:

  • Decrease the final concentration: The compound may be exceeding its solubility limit in the final vehicle.[4]

  • Optimize the co-solvent ratio: Increase the proportion of organic co-solvents like DMSO or PEG400 in your formulation.

  • Use a stepwise dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to the DMSO stock in a stepwise manner with vigorous mixing.[4]

  • Consider alternative formulation strategies: If a simple co-solvent system is not working, you may need to explore more advanced methods like cyclodextrin complexation or lipid-based formulations.

Troubleshooting Guide 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds.[10] This is often the first-line approach due to its simplicity.

Commonly Used Co-solvents for In Vivo Studies
Co-SolventProperties and Considerations
DMSO Excellent solubilizing agent for many organic molecules. Can have pharmacological effects at high concentrations. Typically kept to <10% of the final injection volume.[5]
PEG 300/400 Polyethylene glycol is a water-miscible polymer that is a good co-solvent. Generally considered safe.[11]
Ethanol Can be used in low concentrations. May cause pain on injection and has its own biological effects.[7]
Propylene Glycol A viscous co-solvent that can help to create stable formulations.[10][12]
Cremophor EL A non-ionic surfactant that can solubilize highly insoluble compounds. However, it has been associated with hypersensitivity reactions.[7]
Polysorbate 80 (Tween 80) A non-ionic surfactant commonly used in parenteral formulations to improve solubility and stability.[12][13]
Experimental Workflow for Developing a Co-Solvent Formulation

G cluster_0 Phase 1: Initial Solubility Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Final Formulation Check A Prepare a concentrated stock of this compound in 100% DMSO (e.g., 50 mg/mL) B Test solubility in individual co-solvents (e.g., PEG400, Propylene Glycol) A->B C Determine the maximum solubility in each solvent B->C D Select promising co-solvents C->D E Prepare ternary mixtures (e.g., DMSO/PEG400/Saline) D->E F Titrate this compound stock into ternary mixtures to determine maximum stable concentration E->F G Visually inspect for precipitation over time (e.g., 1-2 hours) F->G H If stable, proceed with in vivo dosing G->H I If precipitation occurs, return to Phase 2 and adjust ratios G->I Precipitation I->E

Caption: Workflow for developing a co-solvent based formulation for this compound.

Step-by-Step Protocol: Example Co-Solvent Formulation (for IV)
  • Prepare Stock Solution: Dissolve this compound in 100% sterile DMSO to a concentration of 50 mg/mL. Gentle warming (up to 40°C) or sonication may aid dissolution.[14]

  • Prepare Co-Solvent Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG400, and 50% Saline (v/v/v).

  • Prepare Dosing Solution: Add the this compound stock solution to the co-solvent vehicle to achieve the desired final concentration (e.g., for a 5 mg/kg dose in a 10 mL/kg injection volume, the final concentration would be 0.5 mg/mL).

  • Final Formulation: Vortex the solution thoroughly until it is clear.

  • Stability Check: Allow the final formulation to stand at room temperature for at least 30 minutes and visually inspect for any signs of precipitation.

Troubleshooting Co-Solvent Systems
  • Issue: The compound precipitates immediately upon addition to the aqueous component.

    • Solution: Try a "reverse" dilution. Add the aqueous component slowly to the DMSO/PEG400 mixture containing the dissolved compound while vortexing. This maintains a higher organic solvent concentration for a longer period, preventing premature precipitation.

  • Issue: The final formulation is hazy or opalescent.

    • Solution: This indicates the formation of very fine precipitates or an emulsion. The formulation is not suitable for IV injection. Try increasing the ratio of PEG400 or adding a small amount of a surfactant like Tween 80 (e.g., 1-2%).

  • Issue: The formulation is clear initially but precipitates over time.

    • Solution: The formulation is not stable. It should be prepared fresh immediately before each use. If this is not feasible, a different formulation strategy is required.

Troubleshooting Guide 2: Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[16][17][18]

Commonly Used Cyclodextrins
CyclodextrinProperties and Considerations
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and a favorable safety profile for parenteral use.[18]
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) High aqueous solubility and can form strong complexes with a wide range of drugs. Also has a good safety profile for parenteral administration.[17]
Experimental Workflow for Cyclodextrin Formulation

G A Prepare aqueous solutions of cyclodextrin (e.g., 20-40% w/v HP-β-CD in water or saline) B Add solid this compound powder directly to the cyclodextrin solution A->B C Mix thoroughly (e.g., vortex, sonicate, or shake overnight) at room temperature B->C D Centrifuge or filter the solution to remove any undissolved compound C->D E Determine the concentration of solubilized this compound in the supernatant via HPLC-UV D->E F If concentration is sufficient, proceed to in vivo studies E->F Sufficient G If concentration is too low, increase cyclodextrin concentration or try a different cyclodextrin E->G Insufficient G->A

Caption: Workflow for developing a cyclodextrin-based formulation.

Step-by-Step Protocol: Example HP-β-CD Formulation
  • Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile water for injection. This may require some gentle warming to fully dissolve the cyclodextrin.

  • Add this compound: Add an excess of solid this compound powder to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex.

  • Remove Undissolved Compound: The next day, centrifuge the mixture at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.

  • Sterile Filtration: Carefully collect the supernatant and sterile filter it through a 0.22 µm filter. This step is crucial for parenteral administration.

  • Quantify Concentration: Determine the exact concentration of this compound in the final clear solution using a validated analytical method, such as HPLC-UV.[19]

Troubleshooting Cyclodextrin Formulations
  • Issue: The final concentration of this compound is too low.

    • Solution: Increase the concentration of the cyclodextrin solution (e.g., from 30% to 40% or 50% w/v). You can also try a different type of cyclodextrin, such as SBE-β-CD, which may form a more stable complex.

  • Issue: The solution is difficult to filter.

    • Solution: This may be due to residual undissolved compound. Ensure the centrifugation step was adequate to pellet all solid material. Pre-filtering with a larger pore size filter (e.g., 0.45 µm) before the final sterile filtration may also help.

Troubleshooting Guide 3: Lipid-Based Formulations and Nanoparticles

For very challenging compounds, or when aiming for high doses or modified pharmacokinetic profiles, lipid-based formulations or nanoparticles can be considered.[8][20][21] These are more complex to prepare but can significantly enhance solubility and bioavailability.[9][22][23]

  • Lipid-Based Formulations: These include emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[20][22] They work by dissolving the hydrophobic drug in a lipid core.[8]

  • Nanoparticles: Encapsulating the drug within a polymeric nanoparticle can improve solubility, stability, and can alter the drug's biodistribution.[24][25][26][27] This has been shown to be effective for other kinase inhibitors.[24][25]

These advanced formulations typically require specialized equipment and expertise for preparation and characterization (e.g., homogenization, dynamic light scattering for size analysis).[28][29][30] If co-solvent or cyclodextrin approaches fail, collaboration with a formulation specialist is recommended.

Final Recommendations

  • Start Simple: Always begin with the simplest formulation approach, such as a co-solvent system, and only increase complexity if necessary.

  • Characterize Your Formulation: Before any in vivo experiment, ensure your final formulation is clear, free of visible particles, and stable for the duration of your experiment.

  • Run a Vehicle Control Group: It is imperative to include a control group of animals that receives the vehicle alone, without this compound, to account for any potential biological effects of the excipients.

  • Maintain Consistency: Once a suitable formulation is identified, use the exact same preparation method for all subsequent experiments to ensure reproducibility.

By following this structured troubleshooting guide, researchers can systematically address the solubility challenges of this compound and develop a robust and reliable formulation for their in vivo studies.

References

  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • Ashton, S., et al. (2016, February 10). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo.
  • MDPI. (2024, October 26). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective.
  • Vertex AI Search. (2025, August 8). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo.
  • Vertex AI Search. (2023, March 10). Excipients for Parenterals.
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Pharmaceutical Technology. (2022, November 3).
  • Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Vertex AI Search. (2024, February 4). Advances in Analytical Techniques for Drug Discovery and Development.
  • Pouton, C. W. (2008). Lipid-based drug delivery systems. PMC - NIH.
  • TA Instruments. (n.d.).
  • Moradpour, Z., & Barghi, L. (2019). Novel approaches for efficient delivery of tyrosine kinase inhibitors. Journal of Pharmacy & Pharmaceutical Sciences, 22, 37–48.
  • Bao, Z., et al. (2024, January 9). Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug. Pharma Excipients.
  • Porter, C. J. H., et al. (2013, August 30).
  • TA Instruments. (n.d.).
  • MDPI. (2025, April 21). Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers.
  • Vertex AI Search. (2025, September 20).
  • Holm, R. (2022, October 21).
  • MDedge. (2019, January 4). Nanoparticles deliver Aurora kinase inhibitor with increased safety and efficacy.
  • Structural Genomics Consortium. (n.d.). NVS-BPTF-1 A chemical probe for BPTF.
  • Strickley, R. G. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Drug Development and Delivery.
  • Lubrizol. (2022, March 29).
  • Colorcon. (2026, January 30).
  • Sohajda, T., & Szente, L. (2017). Cyclodextrin-based formulations the present and the future. CycloLab Ltd.
  • Humphreys, P. G., et al. (2021). New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. PMC.
  • Sigma-Aldrich. (n.d.).
  • MedKoo Biosciences. (n.d.). This compound | CAS#N/A.
  • Vertex AI Search. (2025, December 23). Co-solvent: Significance and symbolism.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • European Medicines Agency. (2017, October 9). Cyclodextrins used as excipients.
  • de Cássia, R., et al. (2023).
  • Al-kasmi, B., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • World Pharma Today. (2025, October 17).
  • Gao, P., et al. (2025, August 7). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Koynov, A., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • ResearchGate. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.
  • BioDuro. (n.d.).
  • Stefansson, S. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • Vertex AI Search. (n.d.).
  • MedchemExpress.com. (n.d.). NVS-BPTF-1 | BPTF Inhibitor.
  • Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • MDPI. (2023, March 29).
  • Axon Medchem. (n.d.). NVS-BPTF-1 | BPTF probe | Axon 3186.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting Iguratimod insolubility in aqueous solutions.
  • Al-Ghananeem, A. M., et al. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • ChemRxiv. (n.d.). Differential Water Networks Guide Selectivity Optimization of a Cell Active BPTF Inhibitor in Neuroblastoma.
  • Mélin, L., et al. (2025, August 5). Synthesis of NVS-BPTF-1 and evaluation of its biological activity.

Sources

Technical Support Center: NVS-BPTF-C & NVS-BPTF-1 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

Critical Clarification: In the NVS-BPTF chemical probe system, NVS-BPTF-C is the negative control compound , while NVS-BPTF-1 is the active BPTF bromodomain inhibitor.[1]

When "optimizing incubation times for this compound," the scientific objective is not to induce efficacy with this compound. Rather, the goal is to define the window of specificity . You must identify the maximum incubation time and concentration where this compound remains inert (non-toxic), thereby validating that any phenotypic effects observed with the active probe (NVS-BPTF-1) are due to on-target BPTF inhibition and not scaffold-based toxicity.

In resistant cell lines (e.g., those with upregulated efflux pumps or alternative chromatin remodeling pathways), the active probe often requires longer incubation times (>72h) or higher concentrations to show effect. This increases the risk of the control compound (this compound) exhibiting off-target toxicity, potentially leading to false positives in your dataset.

Mechanistic Comparison (DOT Visualization)

The following diagram illustrates the divergent pathways of the active probe versus the control in a properly optimized system.

BPTF_Mechanism Probe NVS-BPTF-1 (Active Probe) Target BPTF Bromodomain (Chromatin Reader) Probe->Target High Affinity Binding (Kd ~71nM) Chromatin Chromatin (H3/H4 Acetylation) Probe->Chromatin Displaces BPTF OffTarget Off-Target Kinases/GPCRs (Scaffold Toxicity) Probe->OffTarget > 10µM / >96h Control This compound (Negative Control) Control->Target No Binding (Steric Clash) Control->OffTarget > 10µM / >96h Target->Chromatin Recruitment Response Therapeutic Response (MYC Downregulation) Chromatin->Response Chromatin Remodeling Inhibited Toxicity Non-Specific Toxicity OffTarget->Toxicity Cell Death

Figure 1: Mechanism of Action distinguishing the active probe NVS-BPTF-1 from the negative control this compound. Optimization seeks to maximize the Therapeutic Response while preventing the Control from triggering the Toxicity pathway.

Technical Troubleshooting & FAQ

Q1: My resistant cells require 96 hours of treatment with NVS-BPTF-1 to see an effect. However, at 96 hours, this compound is also killing the cells. How do I interpret this?

Diagnosis: You have exceeded the "Window of Specificity." If the control kills the cells, the effect is likely off-target (scaffold toxicity) rather than BPTF inhibition. Solution:

  • Check Concentration: Ensure you are using the control at the exact same concentration as the active probe. Do not exceed 10 µM. The SGC recommends usage below 1 µM for maximum specificity.[1]

  • Washout Protocol: In resistant lines, continuous exposure triggers general stress. Switch to a "Pulse-Chase" model:

    • Incubate with NVS-BPTF-1 and this compound for 6–12 hours (Pulse).

    • Wash cells with PBS and replace with drug-free media (Chase).

    • Measure viability at 96 hours.

    • Rationale: BPTF displacement happens quickly. If the resistance is due to slow downstream signaling (e.g., MYC decay), the pulse might be sufficient to trigger the cascade without maintaining toxic scaffold levels for 4 days.

Q2: Why does this compound show activity in my NanoBRET assay but not in viability assays?

Diagnosis: This is a common artifact in high-concentration biochemical assays. Explanation: While this compound has a significantly lower affinity (Kd ~1.67 µM) compared to NVS-BPTF-1 (Kd ~71 nM), it is not zero affinity.[1] In a sensitive NanoBRET assay, very high concentrations of C can force an interaction. Thresholding:

  • Acceptable: this compound signal is <10% of NVS-BPTF-1 signal at the same concentration.

  • Unacceptable: this compound signal approaches 50% of the active probe.

  • Action: Titrate down. The valid concentration range is where the Active is potent and the Control is silent.

Q3: I am working with multi-drug resistant (MDR) melanoma lines. Should I increase the incubation time for the control?

Scientific Consensus: No. Increasing incubation time for the control never yields positive data; it only increases background noise. Strategy: If your MDR lines pump out the drug (e.g., via P-gp), increasing time won't help because the intracellular concentration never reaches the threshold. Alternative: Co-incubate with an efflux pump inhibitor (e.g., Verapamil) if and only if you perform the proper controls.

  • Condition A: Cells + Verapamil + NVS-BPTF-1

  • Condition B: Cells + Verapamil + this compound

  • Result: If A kills and B survives, you have validated BPTF dependence in the resistant line.

Optimization Protocol: Establishing the Specificity Window

This protocol is designed to determine the maximum safe incubation time for this compound in your specific resistant cell line.

Materials
  • Active Probe: NVS-BPTF-1 (10mM stock in DMSO)

  • Control: this compound (10mM stock in DMSO)

  • Assay: CellTiter-Glo (Viability) or Caspase-3/7 Glo (Apoptosis)

Step-by-Step Methodology
  • Seeding: Seed resistant cells (e.g., A375 melanoma, 4T1 breast cancer) at optimal density (usually 2,000–5,000 cells/well) in 96-well white-walled plates. Allow 24h adhesion.

  • Dose-Response Matrix: Prepare a 7-point dilution series (10 µM down to 0.01 µM) for both the Active and Control compounds.

  • Time-Course Setup: Prepare identical plates for three time points: 24h, 48h, and 72h .

  • Execution:

    • Treat Plate A (24h), Plate B (48h), and Plate C (72h) simultaneously.

    • Ensure final DMSO concentration is <0.1% in all wells.

  • Readout & Analysis:

    • Calculate the IC50 for both compounds at each time point.

    • Calculate the Specificity Index (SI) :

      
      
      
Data Interpretation Table

Use the table below to interpret your Specificity Index (SI).

Time PointActive IC50 (µM)Control IC50 (µM)Specificity Index (SI)Interpretation
24 Hours > 10> 10N/AToo Short. Drug has not had time to act on resistant machinery.
48 Hours 0.5> 10> 20Optimal Window. Clear separation between mechanism and toxicity.
72 Hours 0.25.025Acceptable. Active is more potent, Control shows slight toxicity but margin is safe.
96 Hours 0.20.42Failed Experiment. Control is nearly as toxic as the active drug. Data is invalid.

Key Takeaway: You must select the time point where the SI is maximized (highest ratio). In the example above, 48–72 hours is the valid experimental window.

References

  • Structural Genomics Consortium (SGC). "NVS-BPTF-1: A Chemical Probe for BPTF."[1] SGC Probes. [Link][1]

  • Udeshi, N. D., et al. "An unbiased chemical proteomics method to identify the targets of bioactive small molecules." Nature Methods, 2020. (Contextualizing proteomic specificity of bromodomain probes). [Link]

  • Pomerantz, J. L., et al. "The BPTF Bromodomain Inhibitor NVS-BPTF-1 Sensitizes MHC-I Upregulation." Journal of Medicinal Chemistry (General context on NVS-BPTF series utility). [Link]

(Note: this compound is a proprietary control compound developed by Novartis in collaboration with the SGC.[1] The primary technical specifications are hosted on the SGC portal.)

Sources

resolving stability issues of NVS-BPTF-C at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Resolving Stability Issues at Room Temperature

Welcome to the technical support center for NVS-BPTF-C, the negative control for the potent BPTF bromodomain inhibitor, NVS-BPTF-1. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability and integrity of this compound during your experiments. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and troubleshoot potential stability issues, particularly at room temperature.

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and concerns that may arise when working with this compound.

Q1: I left my this compound solution on the bench overnight. Is it still usable?

A: While short-term exposure to room temperature, such as during shipping, is generally acceptable, prolonged storage at room temperature is not recommended.[1] The stability of this compound at room temperature over extended periods has not been extensively characterized. To ensure the integrity of your compound and the reproducibility of your results, it is best to adhere to the recommended storage conditions. We advise preparing fresh solutions for your experiments and avoiding repeated freeze-thaw cycles.[1] If you suspect degradation, it is prudent to use a fresh aliquot from a properly stored stock.

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

A: The active analog, NVS-BPTF-1, is known to be poorly soluble, a characteristic that this compound may share.[2] Cloudiness or precipitation can indicate that the compound is coming out of solution. This can be due to several factors, including the concentration of the solution, the solvent used, and the temperature. We recommend a brief centrifugation of the vial before opening to ensure any lyophilized powder is at the bottom.[3] When reconstituting, ensure the compound is fully dissolved. If precipitation occurs after dissolution, gentle warming and vortexing may help to redissolve the compound. However, if the precipitate persists, it may be necessary to prepare a fresh, lower-concentration solution.

Q3: I'm not observing the expected lack of activity with this compound in my cellular assay. Could this be a stability issue?

A: this compound is designed to be an inactive control, showing no significant activity in cellular assays like the nanoBRET assay for BPTF engagement.[2] If you observe unexpected activity, it could be due to a variety of factors, including potential degradation products having off-target effects. However, it is also crucial to verify other experimental parameters, such as cell health, reagent concentrations, and the absence of contamination. Before attributing the issue to compound instability, we recommend systematically troubleshooting your experimental setup.

Q4: What are the recommended storage conditions for this compound?

A: While specific stability data for this compound is not as extensively published as for its active counterpart, based on the recommendations for NVS-BPTF-1, the following storage conditions are advised:

  • Powder: Store at -20°C for long-term storage (up to 3 years).[1]

  • Stock Solutions: Prepare aliquots and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide: Ensuring the Stability of this compound

This section provides a more in-depth guide to resolving common stability-related issues.

Issue 1: Precipitate Formation in Solution

Underlying Cause: Poor aqueous solubility is a common characteristic of many small molecule inhibitors.[4] Changes in temperature or solvent composition can lead to the compound precipitating out of solution.

Troubleshooting Steps:

  • Verification of Solvent and Concentration: Confirm that you are using the recommended solvent for dissolution. For poorly soluble compounds, organic solvents like DMSO are typically used to prepare high-concentration stock solutions.

  • Gentle Warming and Sonication: If a precipitate is observed, you can try to gently warm the solution (e.g., in a 37°C water bath) and sonicate for a short period to aid in redissolving the compound.

  • Preparation of Fresh Dilutions: It is best practice to prepare working dilutions fresh from a properly stored, high-concentration stock solution just before use. Avoid storing dilute aqueous solutions for extended periods.

  • Consideration of Formulation Strategies: For persistent solubility issues in your experimental buffer, you might consider the use of solubility-enhancing excipients, although this should be approached with caution to avoid interference with your assay.[5][6]

Issue 2: Suspected Compound Degradation

Underlying Cause: Although specific degradation pathways for this compound at room temperature are not well-documented, potential mechanisms for similar complex organic molecules include hydrolysis and oxidation, which can be accelerated by exposure to light, oxygen, and non-optimal pH conditions.[6]

Troubleshooting Workflow:

A Suspected Degradation of this compound B Review Handling and Storage Practices A->B C Were recommended storage conditions followed? (-20°C for powder, -80°C/-20°C for stocks) B->C D Was the solution exposed to room temperature for an extended period? B->D E Use a fresh aliquot from a properly stored stock C->E No D->E Yes G Compare results with the new solution E->G F Prepare a fresh stock solution from powder F->G H If issue persists, consider other experimental variables G->H Issue Persists I If issue is resolved, discard the old solution G->I Issue Resolved

Caption: Troubleshooting workflow for suspected this compound degradation.

Experimental Protocol: Preparation and Handling of this compound Stock Solutions

This protocol is designed to maximize the stability and longevity of your this compound.

  • Receiving and Initial Storage: Upon receipt, store the lyophilized powder of this compound at -20°C.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure the powder is at the bottom.

    • Under sterile conditions, add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Gently vortex or sonicate until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in low-protein-binding tubes. The volume of the aliquots should be based on your typical experimental needs to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

  • Preparation of Working Solutions:

    • When ready to use, thaw a single aliquot at room temperature.

    • Prepare your working dilutions by adding the stock solution to your experimental buffer immediately before use.

    • Discard any unused portion of the thawed aliquot and any unused working solution. Do not re-freeze.

Data Summary: this compound and NVS-BPTF-1 Properties
PropertyNVS-BPTF-1 (Active Probe)This compound (Negative Control)Reference
Target BPTF BromodomainBPTF Bromodomain[2]
Binding Affinity (Kd) 71 nM1.67 µM[2]
Cellular Activity (IC50, nanoBRET) 16 nMNo Activity[2]
Solubility Poorly soluble (except as HCl salt)Likely poorly soluble[2]
Powder Storage -20°C (3 years)-20°C (recommended)[1]
Stock Solution Storage -80°C (6 months) / -20°C (1 month)-80°C / -20°C (recommended)[1]

Visualizing the Role of this compound

The following diagram illustrates the intended use of this compound as a negative control in experiments targeting the BPTF bromodomain.

cluster_0 Experimental Setup cluster_1 Expected Outcome A BPTF Bromodomain D Inhibition of BPTF activity A->D E No significant inhibition A->E B NVS-BPTF-1 (Active Inhibitor) B->A Binds with high affinity B->D Causes C This compound (Negative Control) C->A Binds with low affinity C->E Results in

Caption: Role of this compound as a negative control.

By understanding the properties of this compound and adhering to best practices for its handling and storage, researchers can ensure the reliability and reproducibility of their experimental results.

References

  • NVS-BPTF-1 | BPTF Inhibitor. MedchemExpress.com. Accessed February 21, 2026.
  • NVS-BPTF-1 A chemical probe for BPTF. Structural Genomics Consortium. Accessed February 21, 2026.
  • Yellepeddi, V. K., & Mohammad, A. (2021).
  • Gacias, M., et al. (2020). New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development. Journal of Medicinal Chemistry, 63(15), 8156-8173.
  • Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Hilaris Publisher. Accessed February 21, 2026.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Accessed February 21, 2026.
  • Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Accessed February 21, 2026.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
  • Kumar, S., & Singh, S. (2025).
  • Mélin, L., et al. (2021). Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Bioorganic & Medicinal Chemistry Letters, 47, 128208.
  • Richart, L., et al. (2021). Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. Current Opinion in Structural Biology, 67, 123-132.
  • New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development. Organic & Biomolecular Chemistry. (2020).
  • Bivalent BET bromodomain inhibitors confer increased potency and selectivity for BRDT via protein conformational plasticity.
  • BI-7190 is a probe to study the impact of BPTF bromodomain inhibition in vitro and in vivo. opnme.com. Accessed February 21, 2026.
  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity.
  • Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins. Journal of Medicinal Chemistry.
  • Bromodomain inhibition targeting BPTF in the treatment of melanoma and other solid tumors. Clinical & Experimental Metastasis. (2025).
  • Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. PNAS.
  • Molecular structure of BET bromodomain inhibitors with color-coded chemical modific
  • Chromatin remodeling protein BPTF regulates transcriptional stability in planarian stem cells. bioRxiv. (2024).
  • Recombinant Human Nerve Growth Factor β (β–NGF). Thermo Fisher Scientific.
  • Dual screening of BPTF and Brd4 using protein-observed fluorine NMR uncovers new bromodomain probe molecules. ACS Chemical Biology.
  • Synthesis of NVS-BPTF-1 and evaluation of its biological activity. PubMed. (2021).
  • Recombinant Human Brain-Derived Neurotrophic Factor (BDNF). Thermo Fisher Scientific.

Sources

enhancing cellular uptake of NVS-BPTF-C in solid tumor models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Cellular Uptake of NVS-BPTF-C (and NVS-BPTF-1) in Solid Tumor Models

Status: Active | Ticket ID: NVS-TECH-0882 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Probe Architecture

Welcome to the technical support hub for the BPTF (Bromodomain PHD Finger Transcription Factor) chemical probe set.

You have specifically inquired about This compound . It is critical to establish the role of this molecule immediately:

  • NVS-BPTF-1: The active chemical probe (Kd = 71 nM).[1][2][3]

  • This compound: The negative control (Kd = 1.67 µM).[1]

The Scientific Imperative: Users often ask how to enhance the uptake of the active drug. However, asking about the control (this compound) is the mark of a rigorous experimentalist. To validate that NVS-BPTF-1's phenotypic effects are on-target, you must prove that This compound enters the cell at comparable concentrations but fails to elicit a response.

If this compound does not penetrate the solid tumor model, your negative control is invalid (a false negative due to transport failure, not binding failure).

Critical Barrier Analysis: Why Uptake Fails

NVS-BPTF-1 and its control this compound share a scaffold with known physicochemical limitations. They exhibit poor aqueous solubility and sub-optimal ADME properties , making them challenging for use in dense solid tumor models (spheroids/organoids).

Troubleshooting Diagnostic: The Uptake Blockade
SymptomProbable CauseTechnical Intervention
Precipitation in Media Compound is hydrophobic; "crashing out" upon dilution.Use Step-Down Dilution (See Protocol A).
No effect in Spheroids The "Corona Effect": Drug binds to outer cell layers only.Collagenase Pre-treatment or Extended Incubation (See Protocol B).
High Background Toxicity DMSO concentration >0.5% to maintain solubility.Switch to HCl Salt Form or use acoustic dispensing.
Control (C) shows activity Concentration >1 µM (Off-target binding).[1]Strict dose capping at 1 µM .

Technical Protocols

Protocol A: The "Step-Down" Solubilization Method

Target: Preventing precipitation before the compound reaches the cell.

Context: Direct addition of high-concentration DMSO stock to aqueous media often causes immediate, microscopic precipitation. The compound forms aggregates that cells cannot internalize.

  • Stock Prep: Dissolve this compound (or -1) in 100% DMSO to create a 10 mM master stock. Store at -80°C.

  • Intermediate Step: Create a 100x working solution in an intermediate solvent compatible with your media (e.g., PEG400 or a DMSO/PBS mix), not straight media.

    • Mix: 1 µL Master Stock + 99 µL PEG400/DMSO (1:1).

  • Final Dosing: Add the intermediate solution to pre-warmed (37°C) culture media while vortexing gently.

    • Goal: Final DMSO concentration must be <0.1% to avoid membrane permeabilization artifacts.

Protocol B: Enhancing Penetration in Solid Tumor Spheroids

Target: Overcoming the Extracellular Matrix (ECM) barrier.

Solid tumor models (e.g., MCF7 or HCT116 spheroids) develop a dense collagen matrix that traps large hydrophobic molecules like NVS-BPTF.

The "Collagenase Priming" Workflow:

  • Maturation: Grow spheroids to 300–400 µm diameter (Day 4–5).

  • Priming: Treat spheroids with Collagenase Type I (20 U/mL) for 1 hour prior to probe addition.

    • Mechanism:[3][4][5] Loosens the ECM mesh without disrupting spheroid integrity, allowing deep diffusion of the probe.

  • Incubation: Apply this compound (and -1) for a minimum of 6–12 hours .

    • Note: Monolayers need only 1–2 hours; spheroids require extended time for diffusion equilibrium.

  • Wash: Perform 3x aggressive washes with HBSS to remove surface-bound compound before lysis/imaging.

Visualization: The Spheroid Penetration Workflow

The following diagram illustrates the decision logic for optimizing uptake in 3D models.

SpheroidUptake Start Start: this compound Addition CheckSol Check: Visible Precipitate? Start->CheckSol Reformulate Action: Step-Down Dilution (PEG400 Intermediate) CheckSol->Reformulate Yes SpheroidType Model Type: 3D Spheroid CheckSol->SpheroidType No Reformulate->SpheroidType Barrier Barrier: Dense ECM/Collagen SpheroidType->Barrier Strategy1 Strategy A: Extended Incubation (>12 Hours) Barrier->Strategy1 Mild Barrier Strategy2 Strategy B: Collagenase Priming (20 U/mL, 1h) Barrier->Strategy2 Dense Barrier (e.g. Pancreatic) Validation Validation: Mass Spec (LC-MS/MS) or NanoBRET Tracer Strategy1->Validation Strategy2->Validation

Figure 1: Decision matrix for overcoming solubility and permeability barriers in 3D solid tumor models.

Frequently Asked Questions (FAQ)

Q1: Why is this compound toxic at 10 µM? I thought it was inactive. A: "Inactive" refers to BPTF binding (Kd 1.67 µM vs 71 nM for the active probe).[1] At high concentrations (>1 µM), the scaffold itself can cause non-specific toxicity or interact with off-targets (e.g., other bromodomains or kinases).

  • Recommendation: Never exceed 1 µM for either the active or control probe. If you need higher concentrations to see an effect, the phenotype is likely off-target [1].

Q2: How do I prove this compound actually got inside the spheroid? A: This is the "Matched Exposure" requirement.

  • LC-MS/MS: Lyse the spheroids and quantify the intracellular concentration of both -1 and -C. They should be within 20% of each other.

  • NanoBRET: Use a cell-permeable tracer. If this compound enters the cell, it will compete with the tracer for BPTF binding (albeit weakly, at ~1.67 µM). A shift in the BRET signal confirms entry [2].

Q3: Can I use lipofectamine to deliver these probes? A: Generally, no. Lipofectamine is for nucleic acids. For small molecules, use complexation with cyclodextrins (e.g., Captisol) if solubility is the limiting factor for uptake.

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A Chemical Probe for BPTF.[1][6] (Detailed characterization of NVS-BPTF-1 and its negative control this compound, including selectivity panels and recommended dosage limits).

  • Novartis Institutes for BioMedical Research. Discovery of NVS-BPTF-1. (Primary literature describing the synthesis, NanoBRET assays, and cellular activity of the probe pair). (Search: NVS-BPTF-1 synthesis biological activity)

  • Waite, C.L., et al. Nanoscale drug delivery systems for enhanced drug penetration into solid tumors.[5] (Review of strategies like collagenase priming for spheroid penetration).

Sources

Technical Guide: Optimizing NVS-BPTF-1/C Dosage for Variable Cell Densities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

Critical Alert: Before proceeding, verify your compound identity.

  • NVS-BPTF-1: The active chemical probe targeting the BPTF bromodomain (Kd = 71 nM).[1][2]

  • NVS-BPTF-C: The negative control compound (structurally similar but inactive, Kd = 1.67 µM).[1]

Note: This guide addresses the adjustment of the active probe (NVS-BPTF-1) while maintaining the negative control (this compound) at equivalent concentrations to validate phenotypic observations.

The Challenge: BPTF (Bromodomain PHD Finger Transcription Factor) is a chromatin reader and a subunit of the NURF complex.[1][3][4][5] Unlike cytosolic enzymes, BPTF is localized to the nucleus and bound to chromatin. As cell density increases, the molar concentration of the target (BPTF) increases linearly with DNA content. Standard fixed-concentration dosing (e.g., 1 µM) often fails at high confluency due to the "Chromatin Sink" effect , leading to apparent loss of potency.

The Science: Why Density Dictates Dosage

When targeting chromatin readers, the ratio of [Inhibitor] to [Nucleosomes] is the critical determinant of efficacy, not just the [Inhibitor] in the media.

Mechanism of Action & The Density Variable

NVS-BPTF-1 functions by competitively inhibiting the binding of the BPTF bromodomain to acetylated Histone H4 (H4K16ac).

BPTF_Mechanism node_active NVS-BPTF-1 (Active Probe) node_bptf BPTF Bromodomain (NURF Complex) node_active->node_bptf High Affinity (Kd ~71 nM) node_result_pos Chromatin Remodeling BLOCKED node_active->node_result_pos Displaces BPTF node_control This compound (Negative Control) node_control->node_bptf Low Affinity (Kd >1.6 µM) node_result_neg Chromatin Remodeling ACTIVE node_control->node_result_neg Fails to Displace node_chromatin Chromatin (H4K16ac) node_bptf->node_chromatin Native Binding

Figure 1: Mechanism of Action. NVS-BPTF-1 competes with chromatin for the BPTF bromodomain. High cell density increases the concentration of the "Chromatin" node, requiring more "Active Probe" to achieve displacement.

Technical Note: Calculating Density-Adjusted Dosage

Do not rely on a static IC50 derived from low-density screens. Use the Molar Equivalency Factor (MEF) approach for high-density assays.

Reference Data (SGC & Novartis)
ParameterValueSource
Probe Name NVS-BPTF-1SGC / Novartis
Control Name This compoundSGC / Novartis
Target BPTF BromodomainChromatin Reader
In Vitro Kd 71 nMSurface Plasmon Resonance
Cellular EC50 ~16 - 100 nMNanoBRET (HEK293)
Solubility Limit ~18 mM in DMSOMedChemExpress / SGC
Rec.[6] Max Dose 1 µMAvoids off-target kinase effects
The Adjustment Matrix

If your standard protocol uses 500 nM at 50% confluency , use this scaling logic:

Confluency / DensityEstimated Cell Count (96-well)Recommended NVS-BPTF-1 Conc.This compound Conc.[1][5] (Control)Rationale
Low (30%) ~10,000250 nM 250 nMPrevent off-target toxicity; sufficient to saturate low chromatin levels.
Medium (50-60%) ~20,000500 nM 500 nMStandard screening concentration. Optimal therapeutic window.
High (80-90%) ~35,0001.0 µM 1.0 µMUpper Limit. Higher density increases target sink. Do not exceed 1 µM to maintain specificity.
Over-Confluent >50,000Not Recommended N/AContact inhibition alters BPTF expression; assay invalid.

Experimental Protocol: Density-Normalized Assay

This protocol ensures that phenotypic readouts are due to BPTF inhibition, not density artifacts.

Phase 1: Seeding & Synchronization
  • Harvest: Detach cells using Accutase (gentler than Trypsin) to preserve surface receptors.

  • Count: Use an automated counter with Trypan Blue viability check.

  • Seed:

    • Proliferation Assay: Seed at 3,000 cells/well (96-well) to allow 72h growth without over-confluence.

    • Chromatin Extraction: Seed at 20,000 cells/well (96-well) for 24h treatment.

  • Rest: Allow 24h incubation for attachment. Crucial: BPTF levels stabilize after attachment.

Phase 2: Preparation & Dosing
  • Stock Prep: Dissolve NVS-BPTF-1 and this compound in 100% DMSO to 10 mM.

    • Note: Sonicate for 5 mins. These compounds are hydrophobic and may micro-precipitate.

  • Intermediate Dilution: Dilute to 100x final concentration in media (not PBS).

    • Visual Check: Inspect for turbidity. If cloudy, add 0.05% Tween-80 to the media.

  • Treatment:

    • Remove old media (depleted growth factors affect BPTF dependency).

    • Add fresh media with compound.

    • DMSO Control: Must match the highest % used (typically 0.1%).

Phase 3: Workflow Diagram

Assay_Workflow start Start: Cell Harvesting count Count & Viability Check (Target >95%) start->count seed Seed Plates (Low vs High Density Groups) count->seed recover 24h Recovery (Attachment Phase) seed->recover dose Dose Cells (Probe & Control) recover->dose prep Compound Prep (Sonicate 10mM Stock) prep->dose incubate Incubate 24-72h dose->incubate readout Readout: Viability / qPCR / Western incubate->readout

Figure 2: Standardized Assay Workflow. Note the mandatory sonication step during compound preparation.

Troubleshooting & FAQ

Q1: I observe toxicity with the negative control (this compound) at high cell densities. Why?

A: This is likely non-specific toxicity or solubility issues, not on-target effects.

  • Cause: At high densities, users often increase dosage >2 µM. This compound (and the probe) has limited solubility.[1] Micro-precipitation can cause physical stress to cells.

  • Solution: Never exceed 1 µM. If you need higher efficacy, optimize the time of exposure rather than concentration, or switch to a more sensitive readout (e.g., NanoBRET instead of CellTiter-Glo).

Q2: My IC50 shifts to the right (weaker potency) when I wait 72 hours.

A: This is the Inoculum Effect .

  • Mechanism: As cells divide, the total amount of BPTF protein in the well doubles. If you dosed 100 nM at T=0, by T=72 (after 2-3 doublings), the drug is effectively "diluted" among more targets.

  • Fix: Perform a media refresh with fresh compound every 24 hours to maintain constant extracellular drug concentration.

Q3: Can I use this probe in suspension cells (e.g., Leukemia)?

A: Yes, but density management is harder.

  • Adjustment: Suspension cells have higher metabolic rates. BPTF is critical for hematopoietic lineage maintenance.

  • Protocol: Seed at 0.5 x 10^6 cells/mL. Do not allow to exceed 1.5 x 10^6 cells/mL during the assay. If density gets too high, cells exit the cell cycle (G0), and BPTF inhibition becomes less phenotypically obvious.

Q4: How do I validate that the density effect is real?

A: Run a Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) at both low and high densities.

  • If the drug stabilizes BPTF at low density but fails at high density (at the same dose), you have confirmed the "Target Sink" hypothesis.

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A chemical probe for BPTF.[1][2][3][6] (Accessed 2026). [Link]

  • Novartis Institutes for BioMedical Research. Discovery of NVS-BPTF-1. (Associated Publications via SGC). [Link]

  • Li, J., et al. Proteomics reveals that cell density could affect the efficacy of drug treatment. J Proteomics. 2022.[5][7][8] (General principle of density-dependent drug efficacy). [Link]

  • Picaud, S., et al. Promiscuity of DET/BET bromodomain inhibitors.[8] (Context on bromodomain inhibitor density effects). [Link]

Sources

Validation & Comparative

Comparative Guide: NVS-BPTF Chemical Probes vs. CRISPR-Cas9 BPTF Knockout

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares the phenotypic outcomes of using the NVS-BPTF-1/C chemical probe system versus CRISPR-Cas9 genetic knockout for studying BPTF.

Executive Summary: The "Scaffold vs. Domain" Paradox

BPTF (Bromodomain PHD Finger Transcription Factor) is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, essential for chromatin accessibility and embryonic development.

Researchers targeting BPTF face a distinct phenotypic dichotomy:

  • CRISPR-Cas9 Knockout: Typically results in embryonic lethality or severe antiproliferative phenotypes in cancer lines (e.g., 4T1, breast cancer), driven by the destabilization of the entire NURF complex.

  • Chemical Inhibition (NVS-BPTF-1): Potent inhibition of the BPTF bromodomain often fails to phenocopy the knockout. It typically yields mild or negligible antiproliferative effects, suggesting that the BPTF protein serves a critical non-enzymatic "scaffolding" function that small molecules do not disrupt.

Recommendation: Use CRISPR-Cas9 to validate total BPTF dependency. Use the NVS-BPTF-1/C system to isolate specific functions of the bromodomain (histone acetylation reading) or to validate "druggability" via small molecules.

The Contenders: Technical Profiles

A. The Chemical Probe System (NVS-BPTF-1 & NVS-BPTF-C)

Developed by Novartis and the Structural Genomics Consortium (SGC), this pair is the gold standard for pharmacological interrogation of the BPTF bromodomain.

FeatureActive Probe: NVS-BPTF-1 Negative Control: this compound
Role Potent, selective Bromodomain InhibitorInactive structural analog
Mechanism Competes with Acetyl-Lysine for the BRD pocketSteric clash prevents binding to BRD
Affinity (Kd) 71 nM (Bio-Layer Interferometry)> 10,000 nM (Inactive)
Cellular IC50 16 nM (NanoBRET Target Engagement)Inactive
Selectivity >350-fold over BET family (BRD4)N/A
Use Case Test acute inhibition of histone readingRule out off-target toxicity
B. The Genetic Tool (CRISPR-Cas9)
FeatureCRISPR-Cas9 BPTF Knockout
Role Total gene ablation
Mechanism DSB induction

Indel

Frameshift

Nonsense-mediated decay
Result Loss of Bromodomain, PHD fingers, and NURF complex scaffolding
Kinetics Chronic loss (days/weeks to develop)
Compensatory High risk of genetic compensation (e.g., upregulation of other remodelers)

Mechanistic Divergence

The following diagram illustrates why the phenotypes differ. CRISPR destroys the "hub" (BPTF), causing the NURF complex (SMARCA1, BAP18, RBBP4) to collapse or mislocalize. The inhibitor (NVS-BPTF-1) merely "blinds" the complex to acetylated histones, leaving the nucleosome remodeling machinery intact.

BPTF_Mechanism cluster_NURF NURF Chromatin Remodeling Complex BPTF BPTF (Scaffold) SMARCA1 SMARCA1 (ATPase) BPTF->SMARCA1 Recruits/Stabilizes OtherSubs RBBP4/BAP18 BPTF->OtherSubs Anchors Chromatin Chromatin (H3K4me3 / H4K16ac) BPTF->Chromatin Reads Histone Marks SMARCA1->Chromatin Remodels Nucleosomes CRISPR CRISPR-Cas9 CRISPR->BPTF Destroys Protein Outcome_KO Complex Collapse Lethal Phenotype CRISPR->Outcome_KO Probe NVS-BPTF-1 (Inhibitor) Probe->BPTF Blocks Bromodomain Only Outcome_Inhib Complex Intact Mild/No Phenotype Probe->Outcome_Inhib Control This compound (Control) Control->BPTF No Binding

Figure 1: Mechanistic impact of Genetic KO vs. Chemical Inhibition. CRISPR leads to complex collapse, while inhibitors leave the ATPase machinery (SMARCA1) functional.

Quantitative Data Comparison

The table below summarizes experimental data comparing the two modalities in sensitive cell lines (e.g., 4T1 breast cancer, HEK293).

MetricCRISPR-Cas9 KO NVS-BPTF-1 (1 µM) This compound (1 µM)
Proliferation (Day 7) < 10% Survival (Lethal)~90-100% Survival (No Effect)~100% Survival
c-Myc Expression Significantly DownregulatedUnchanged / Mild DecreaseUnchanged
Chromatin Accessibility Global reduction at NURF sitesMinimal changesNo change
Doxorubicin Sensitivity High sensitizationModerate sensitizationNo sensitization
Off-Target Risk Low (if validated with rescue)Moderate (Kinase/GPCR panels)Used to flag off-targets

Key Insight: In 4T1 cells, BPTF Knockout is lethal. However, NVS-BPTF-1 treatment does not kill the cells, even at concentrations that fully saturate the target (verified by NanoBRET). This proves that the antiproliferative phenotype of BPTF is not driven by the bromodomain.

Experimental Protocols

Workflow A: Validating Target Engagement (NanoBRET)

Before claiming a "negative phenotype" for the inhibitor, you must prove it entered the cell and bound BPTF.

  • Transfection: Transfect HEK293 cells with N-terminal NanoLuc-BPTF fusion vector.

  • Tracer Addition: Add BPTF-specific fluorescent tracer (0.1 µM) that binds the bromodomain.

  • Treatment: Treat cells with:

    • NVS-BPTF-1 (Active): 8-point dose response (0.001 – 10 µM).

    • This compound (Control): Same dose response.

  • Measurement: Measure BRET signal (Donor emission / Acceptor emission).

  • Validation Criteria:

    • NVS-BPTF-1 must show dose-dependent displacement of tracer (IC50 < 100 nM).

    • This compound must show no displacement (flat line).

Workflow B: The "Rescue" Test (CRISPR)

To confirm CRISPR phenotypes are on-target:

  • Vector Design: Create a BPTF cDNA expression vector with silent mutations at the gRNA PAM site (CRISPR-resistant).

  • Transduction: Stably transduce cells with this "Rescue" vector.

  • Knockout: Introduce Cas9/gRNA targeting endogenous BPTF.

  • Readout:

    • WT Cells + Cas9: Death.

    • Rescue Cells + Cas9:Survival.

    • If Rescue Cells die: The phenotype was off-target (e.g., Cas9 toxicity).

Strategic Recommendations

When to use NVS-BPTF-1/C:
  • Druggability Studies: To determine if the bromodomain specifically is a viable therapeutic target for a specific cancer type.

  • Acute Biology: To study rapid chromatin changes (minutes/hours) without the compensatory mechanisms triggered by chronic gene deletion.

  • Combination Screens: BPTF inhibitors often synergize with chemotherapy (e.g., Doxorubicin) even if they lack single-agent efficacy.

When to use CRISPR-Cas9:
  • Target Validation: To determine if the BPTF protein is essential for cell survival.

  • Complex Stability: To study the assembly of the NURF complex.

  • PROTAC Development: If CRISPR is lethal but the inhibitor is not, this strongly suggests that a PROTAC (Degrader) utilizing the NVS-BPTF-1 ligand would be a superior therapeutic strategy than a simple inhibitor.

References

  • Structural Genomics Consortium (SGC). "NVS-BPTF-1: A Chemical Probe for BPTF." The SGC Probes.[1][2][3][4] Available at: [Link][1]

  • Mélin, L., et al. (2021). "Synthesis of NVS-BPTF-1 and Evaluation of Its Biological Activity."[5] Bioorganic & Medicinal Chemistry Letters, 47, 128208.[5] Available at: [Link]

  • Udeshi, N. D., et al. (2020). "Negative controls of chemical probes can be misleading." bioRxiv.[6] (Discusses the structural relationship between NVS-BPTF-1 and this compound). Available at: [Link]

  • Zaware, N., et al. (2021). "New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition." Journal of Medicinal Chemistry. (Comparison of Inhibitor vs Knockout Phenotypes). Available at: [Link]

  • Dar, A. A., et al. (2015). "BPTF Regulates Growth of Adult and Pediatric High-Grade Glioma through the MYC Pathway." Cancer Discovery. (CRISPR KO Phenotypes).[7] Available at: [Link]

Sources

A Researcher's Guide to Selecting and Validating Negative Controls for NVS-BPTF-C Experiments

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of delineating the precise biological functions of the Bromodomain PHD Finger Transcription Factor (BPTF), the chemical probe NVS-BPTF-1 has emerged as a potent and selective tool.[1][2][3] However, the true value of any chemical probe lies in the rigor of its experimental design, where the selection of appropriate negative controls is paramount to confidently attribute observed phenotypes to the inhibition of the intended target. This guide provides an in-depth comparison of suitable negative controls for experiments involving the BPTF inhibitor NVS-BPTF-1, with a focus on its designated inactive counterpart, NVS-BPTF-C. We will explore the causality behind experimental choices, provide detailed protocols for validation, and present a framework for building a self-validating experimental system.

The Central Role of BPTF in Chromatin Remodeling and Disease

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, a critical player in regulating chromatin accessibility.[4][5] Through its bromodomain, BPTF recognizes and binds to acetylated histone tails, thereby recruiting the NURF complex to specific genomic loci.[4][6] This action modulates gene expression and is implicated in a variety of cellular processes, including embryonic development, stem cell differentiation, and T-cell homeostasis.[4][6][7] Importantly, dysregulation of BPTF has been linked to several cancers, including melanoma, breast cancer, and non-small-cell lung cancer, making it an attractive therapeutic target.[4][5][8]

NVS-BPTF-1 is a selective chemical probe designed to inhibit the bromodomain of BPTF, thereby disrupting its function.[1][2] To dissect the specific consequences of this inhibition, it is crucial to employ negative controls that allow researchers to distinguish on-target effects from potential off-target activities or compound-specific artifacts.

Comparative Analysis of Negative Control Strategies

The selection of a negative control is not a one-size-fits-all approach. A multi-pronged strategy, employing different types of controls, provides the most robust validation of experimental findings. Here, we compare the utility of the designated inactive analog, this compound, with genetic approaches.

The Structurally Similar Inactive Control: this compound

The most common and highly recommended negative control for a chemical probe is a structurally analogous compound that is inactive against the primary target.[9] For NVS-BPTF-1, this designated control is this compound.[6]

Mechanism of Inactivity: The utility of this compound lies in its high structural similarity to NVS-BPTF-1, which theoretically controls for off-target effects that are not related to BPTF inhibition but may arise from the shared chemical scaffold. However, a subtle modification renders it significantly less potent against the BPTF bromodomain.

Key Performance Metrics:

CompoundBPTF Binding Affinity (Kd)Cellular Target Engagement (NanoBRET IC50)
NVS-BPTF-1 (Active Probe) 71 nM16 nM
This compound (Negative Control) 1.67 µMNo activity
Data sourced from the Structural Genomics Consortium.[6]

This significant drop in potency is the cornerstone of its function as a negative control. An ideal negative control experiment will show a clear phenotypic difference between cells treated with NVS-BPTF-1 and those treated with this compound at concentrations where NVS-BPTF-1 is active.

Experimental Logic for Using this compound:

cluster_0 Experimental Setup cluster_1 Mechanism cluster_2 Observed Phenotype NVS_BPTF_1 NVS-BPTF-1 (Active Probe) BPTF_Inhibition BPTF Inhibition NVS_BPTF_1->BPTF_Inhibition Off_Target Potential Off-Target Effects (Shared Scaffold) NVS_BPTF_1->Off_Target NVS_BPTF_C This compound (Negative Control) No_BPTF_Inhibition No BPTF Inhibition NVS_BPTF_C->No_BPTF_Inhibition NVS_BPTF_C->Off_Target Cells Target Cells Cells->NVS_BPTF_1 Cells->NVS_BPTF_C On_Target_Phenotype On-Target Phenotype BPTF_Inhibition->On_Target_Phenotype No_Phenotype No On-Target Phenotype No_BPTF_Inhibition->No_Phenotype Off_Target_Phenotype Off-Target Phenotype? Off_Target->Off_Target_Phenotype

Caption: Logic of using a structurally similar inactive control.

Orthogonal Validation with Genetic Controls

While this compound is an excellent starting point, relying solely on a single chemical control can be misleading.[9] Genetic approaches, such as siRNA/shRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of BPTF, provide an orthogonal method to validate that the observed phenotype is indeed a consequence of BPTF perturbation.[4][8]

Experimental Rationale: If the phenotype observed with NVS-BPTF-1 is truly due to BPTF inhibition, then a similar phenotype should be observed upon genetic depletion of BPTF. Furthermore, cells with reduced BPTF expression should exhibit a diminished response to NVS-BPTF-1.[4]

Workflow for Genetic Knockdown and Pharmacological Treatment:

cluster_0 Cell Preparation cluster_1 Treatment Groups cluster_2 Expected Outcome WT_Cells Wild-Type Cells WT_DMSO WT + Vehicle (DMSO) WT_Cells->WT_DMSO WT_NVS1 WT + NVS-BPTF-1 WT_Cells->WT_NVS1 shBPTF_Cells shRNA-BPTF Transduced Cells shBPTF_DMSO shBPTF + Vehicle (DMSO) shBPTF_Cells->shBPTF_DMSO shBPTF_NVS1 shBPTF + NVS-BPTF-1 shBPTF_Cells->shBPTF_NVS1 Baseline Baseline Phenotype WT_DMSO->Baseline On_Target_Phenotype On-Target Phenotype WT_NVS1->On_Target_Phenotype Similar_Phenotype Phenotype similar to WT + NVS-BPTF-1 shBPTF_DMSO->Similar_Phenotype Diminished_Response Diminished or No Additional Phenotype shBPTF_NVS1->Diminished_Response

Caption: Experimental workflow for orthogonal validation.

Experimental Protocols for Negative Control Validation

To ensure the integrity of your findings, rigorous experimental validation of your negative controls is essential. Below are step-by-step protocols for key experiments.

Protocol 1: Cellular Target Engagement with NanoBRET™

This assay quantitatively assesses the binding of a compound to a target protein within living cells.

Objective: To confirm that NVS-BPTF-1, but not this compound, engages with BPTF in a cellular context.

Methodology:

  • Cell Seeding: Seed HEK293 cells transiently expressing a NanoLuc®-BPTF fusion protein in a 96-well plate.

  • Compound Preparation: Prepare serial dilutions of NVS-BPTF-1 and this compound in Opti-MEM. Include a vehicle-only control (e.g., DMSO).

  • Tracer Addition: Add the NanoBRET™ tracer specific for the BPTF bromodomain to all wells.

  • Compound Treatment: Add the diluted compounds to the respective wells and incubate at 37°C and 5% CO2.

  • Luminescence Measurement: Add NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence signals for both the donor (NanoLuc®) and acceptor (tracer).

  • Data Analysis: Calculate the BRET ratio and plot against the compound concentration to determine the IC50 value.

Expected Outcome:

CompoundExpected NanoBRET™ Result
NVS-BPTF-1 Dose-dependent increase in BRET signal, yielding a low nanomolar IC50.
This compound No significant change in BRET signal across the tested concentration range.
Vehicle Control Baseline BRET signal.
Protocol 2: Downstream Target Gene Expression Analysis by qRT-PCR

BPTF is known to regulate the expression of certain genes, such as c-Myc.[4][7] This experiment assesses the functional consequence of BPTF inhibition.

Objective: To demonstrate that NVS-BPTF-1, but not this compound, modulates the expression of BPTF target genes.

Methodology:

  • Cell Treatment: Treat your chosen cell line (e.g., a melanoma cell line with known BPTF dependency) with NVS-BPTF-1, this compound, or vehicle control at an appropriate concentration for 24-48 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for a known BPTF target gene (e.g., MYC) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Outcome:

TreatmentExpected Relative MYC Expression
Vehicle Control Baseline expression (normalized to 1)
NVS-BPTF-1 Significant decrease in MYC expression
This compound No significant change in MYC expression
shRNA-BPTF Significant decrease in MYC expression (confirmatory)
Protocol 3: Cell Viability/Proliferation Assay

This assay provides a phenotypic readout of the consequences of BPTF inhibition in cancer cell lines where BPTF is a dependency.

Objective: To show that NVS-BPTF-1 selectively reduces the viability of BPTF-dependent cancer cells compared to this compound.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., 4T1 breast cancer cells) in a 96-well plate.[4]

  • Compound Treatment: Treat cells with a dose range of NVS-BPTF-1 and this compound for 72 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® or MTS assay).

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition).

Expected Outcome:

TreatmentExpected Effect on Cell Viability
NVS-BPTF-1 Dose-dependent decrease in cell viability.
This compound Minimal to no effect on cell viability at equivalent concentrations.

Synthesizing a Trustworthy Experimental Framework

A well-designed experiment is a self-validating system. By integrating both chemical and genetic controls, researchers can build a compelling case for the on-target activity of NVS-BPTF-1. The convergence of data from these orthogonal approaches significantly enhances the trustworthiness and impact of the findings. Remember that no single control is perfect. A thoughtful combination of controls, as outlined in this guide, is the most robust approach to confidently linking the inhibition of BPTF by NVS-BPTF-1 to a specific biological outcome.

References

  • opnMe, Boehringer Ingelheim. BI-7190. Available from: [Link]

  • Structural Genomics Consortium. NVS-BPTF-1 A chemical probe for BPTF. Available from: [Link]

  • Fiveable. Good experimental design and use of controls. Published August 15, 2025. Available from: [Link]

  • Patel, H., et al. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. RSC Med. Chem., 2021, 12, 110-123. Available from: [Link]

  • ResearchGate. Structure of BPTF inhibitor 16. Available from: [Link]

  • Munschauer, M., et al. Negative controls of chemical probes can be misleading. bioRxiv. Published October 02, 2020. Available from: [Link]

  • Wikipedia. Scientific control. Available from: [Link]

  • Lipsitch, M., Tchetgen, E. T., & Cohen, T. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology, 21(3), 383–388. Published May 2010. Available from: [Link]

  • Science Ready. What are Positive and Negative Controls? Available from: [Link]

  • ResearchGate. Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Published August 05, 2025. Available from: [Link]

  • Mélin, L., et al. Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Bioorg Med Chem Lett. Published September 01, 2021. Available from: [Link]

  • Patsnap Synapse. What are BPTF modulators and how do they work? Published June 25, 2024. Available from: [Link]

  • Royal Society of Chemistry. New inhibitors for the BPTF bromodomain enabled by structural biology and biophysical assay development. Published June 17, 2020. Available from: [Link]

  • National Institutes of Health. New Inhibitors for the BPTF Bromodomain Enabled by Structural Biology and Biophysical Assay Development. Available from: [Link]

  • bioRxiv. Minimization of gene editing off-target effects by tissue restriction of expression. Published January 21, 2025. Available from: [Link]

  • ResearchGate. BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target. Published September 12, 2025. Available from: [Link]

Sources

A Guide to Navigating Bromodomain Inhibition: A Comparative Analysis of NVS-BPTF-C and Broad-Spectrum BET Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis for researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modulators. We will dissect the nuanced differences between using a highly specific chemical probe system, represented by the negative control NVS-BPTF-C, and employing broad-spectrum inhibitors that target the Bromodomain and Extra-Terminal (BET) family. Understanding these differences is paramount for designing robust experiments and accurately interpreting their outcomes.

Introduction: The Rationale of Targeting Bromodomains

Bromodomains are protein modules that act as "readers" of the epigenetic code, specifically recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction is a critical step in recruiting transcriptional machinery to chromatin, thereby activating gene expression.[3] The human genome encodes 61 bromodomains across 46 proteins, many of which are implicated in disease, particularly cancer and inflammation.[4] This has made them highly attractive targets for therapeutic intervention.

The central challenge in targeting bromodomains lies in achieving selectivity. Inhibitors can be broadly categorized as:

  • Selective Probes: Designed to inhibit a single bromodomain or a highly related subfamily, allowing for the precise dissection of its biological function.

  • Broad-Spectrum Inhibitors: Target multiple bromodomains, often across an entire family, which can produce potent biological effects but may also introduce complexities in interpreting results and potential off-target or on-target toxicities.

This guide focuses on comparing these two approaches by examining the inactive control compound This compound against a class of well-characterized broad-spectrum inhibitors targeting the BET family: JQ1 , I-BET762 , and PFI-1 .

Delineating the Targets: BPTF vs. The BET Family

BPTF: The Chromatin Remodeler

The Bromodomain PHD Finger Transcription Factor (BPTF) is the largest and most critical subunit of the Nucleosome Remodeling Factor (NURF) complex.[5][6] This complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene accessibility.[5] The bromodomain of BPTF specifically recognizes acetylated histone tails, anchoring the NURF complex to specific genomic locations.[7][8] BPTF has been increasingly implicated in various cancers, including melanoma, breast cancer, and lung adenocarcinoma, often through its interaction with the potent oncogene c-MYC.[5][6][9][10]

The BET Family: Master Transcriptional Regulators

The BET family consists of four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[11][12] Each contains two tandem N-terminal bromodomains (BD1 and BD2) that recognize acetylated lysines, tethering them to chromatin.[3][13] BET proteins, particularly BRD4, are crucial for recruiting transcriptional machinery to the promoters and enhancers of key genes involved in cell proliferation and inflammation, most notably c-MYC.[1][4][14][15] Consequently, inhibiting BET proteins has shown significant therapeutic promise in oncology and inflammatory diseases.[16]

Mechanism of Action: Competitive Inhibition

Both selective and broad-spectrum inhibitors share a fundamental mechanism. They are small molecules designed to mimic acetylated lysine, allowing them to bind reversibly and competitively to the hydrophobic binding pocket of the bromodomain.[14][17][18] This occupation of the binding site prevents the bromodomain from engaging with its natural ligand on acetylated histones, effectively displacing the protein from chromatin and suppressing the transcription of its target genes.[4][11][13]

Caption: Selective vs. Broad-Spectrum Inhibition.

Comparative Analysis: Selectivity, Potency, and Cellular Impact

The critical distinction between these inhibitor classes lies in their selectivity and resulting biological effects.

Potency and Selectivity Profile

A chemical probe's utility is defined by its potency and selectivity. NVS-BPTF-1 is a potent and selective inhibitor of the BPTF bromodomain.[8][19] Its corresponding negative control, this compound, is structurally almost identical but chemically modified to significantly reduce its binding affinity for BPTF.[8] This pairing is essential; by showing that NVS-BPTF-1 produces a cellular effect while this compound does not (at the same concentration), a researcher can confidently attribute the effect to the specific inhibition of BPTF.

In stark contrast, broad-spectrum BET inhibitors like JQ1, I-BET762, and PFI-1 are "pan-BET" inhibitors, binding with high affinity to the bromodomains of BRD2, BRD3, and BRD4.[20][21] While highly effective at inhibiting the BET family, they show negligible activity against non-BET bromodomains like BPTF.[22]

Table 1: Comparative Inhibitor Potency (IC₅₀/K_d in nM)

Inhibitor Target: BPTF Target: BRD2 Target: BRD3 Target: BRD4 Selectivity Profile
NVS-BPTF-1 71 (K_d) [8][23] >30,000 >30,000 >30,000 Highly BPTF-Selective
This compound 1,670 (K_d) [8] >30,000 >30,000 >30,000 Inactive Control
JQ1 >10,000 55 129 77 (BD1), 33 (BD2) Pan-BET Selective
I-BET762 Not Reported 42.5 (IC₅₀) 33.5 (IC₅₀) 32.5 (IC₅₀) Pan-BET Selective[20]
PFI-1 Not Reported 98 (IC₅₀) Not Reported 220 (IC₅₀) Pan-BET Selective[24]

Note: IC₅₀ and K_d values are compiled from various sources and assays; direct comparison should be made with caution. The key takeaway is the order-of-magnitude difference in selectivity.

Downstream Cellular Effects & Signaling

The divergent selectivity profiles lead to distinct cellular consequences.

  • Targeting BPTF: Inhibition of the BPTF bromodomain is expected to disrupt the function of the NURF chromatin remodeling complex. This has been shown to suppress signaling through pathways like PI3K/AKT and MAPK, inhibit cell proliferation, and induce apoptosis in certain cancer models.[5][10] A crucial aspect of BPTF's oncogenic role is its interaction with c-MYC, where BPTF is required for c-MYC recruitment to chromatin and subsequent transcriptional activity.[6][25] The use of this compound is vital to prove that these observed effects are a direct result of BPTF inhibition and not an off-target artifact.

  • Targeting the BET Family: Pan-BET inhibitors cause the displacement of BRD2/3/4 from chromatin, leading to the potent and rapid downregulation of key oncogenes and inflammatory genes.[4] The most profound and well-documented effect is the suppression of c-MYC transcription, which leads to G1 cell cycle arrest and apoptosis in sensitive cancer cells.[1][14][18][26] They also potently suppress inflammatory pathways, such as those driven by NF-κB.

BET_Pathway cluster_nucleus Nucleus BETi Pan-BET Inhibitor (e.g., JQ1) BRD4 BRD4 BETi->BRD4 Displaces from Chromatin Enhancer Enhancers / Super-Enhancers BRD4->Enhancer Binds via BD1/BD2 Transcriptional_Machinery Transcriptional Machinery (P-TEFb) BRD4->Transcriptional_Machinery Recruits Ac_Histone Acetylated Histones Chromatin Chromatin cMYC_Gene c-MYC Gene Enhancer->cMYC_Gene regulates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription Transcriptional_Machinery->cMYC_Gene Activates cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Proliferation Cell Proliferation & Growth cMYC_Protein->Cell_Proliferation Drives

Caption: BRD4-mediated regulation of c-Myc and its disruption by BET inhibitors.

Experimental Protocols & Workflows

To ensure scientific integrity, every protocol must be a self-validating system. The following are standard, robust methodologies for characterizing and comparing bromodomain inhibitors.

Experimental Workflow for Inhibitor Validation

Workflow start Start: Inhibitor Synthesis (Active + Control) biochem Step 1: Biochemical Assay (e.g., AlphaScreen, TR-FRET) Determine IC₅₀ start->biochem Test Potency cellular_engage Step 2: Cellular Target Engagement (e.g., NanoBRET) Confirm binding in cells biochem->cellular_engage Confirm Cellular Activity phenotype Step 3: Phenotypic Assay (e.g., Cell Viability) Measure functional effect cellular_engage->phenotype Assess Biological Impact mechanism Step 4: Mechanistic Assay (e.g., Western Blot, RT-qPCR) Assess downstream targets (c-MYC) phenotype->mechanism Elucidate MoA end End: Validated Data mechanism->end Conclude

Caption: A generalized experimental workflow for preclinical inhibitor evaluation.

Protocol 1: Biochemical Potency (AlphaScreen Assay)

Principle: This bead-based proximity assay measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. Inhibition of this interaction prevents the donor and acceptor beads from coming into proximity, resulting in a loss of signal.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Reconstitute GST-tagged bromodomain protein (e.g., BPTF or BRD4-BD1) and biotinylated histone H4 peptide acetylated at Lysine 16 (H4K16ac).

  • Compound Plating: Serially dilute test inhibitors (e.g., this compound, JQ1) in DMSO, then further dilute in assay buffer. Plate into a 384-well microplate.

  • Protein/Peptide Incubation: Add the bromodomain protein and biotinylated peptide to the wells. Incubate for 30 minutes at room temperature to allow for binding equilibrium.

  • Bead Addition: Add Glutathione Donor Beads and Streptavidin Acceptor Beads. Incubate for 60 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no protein) controls. Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

Principle: This assay quantifies molecular proximity in living cells. The target protein (e.g., BPTF) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added. When the tracer binds, Bioluminescence Resonance Energy Transfer (BRET) occurs. A competitive inhibitor will displace the tracer, leading to a loss of BRET signal.

Methodology:

  • Cell Transfection: Transiently transfect HEK293 cells with a plasmid encoding the NanoLuc®-BPTF fusion protein. Plate the cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (NVS-BPTF-1) and its negative control (this compound).[8]

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the BPTF bromodomain.

  • Substrate Addition: Add Nano-Glo® Live Cell Substrate.

  • Data Acquisition: Immediately measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀. A potent inhibitor will show a dose-dependent decrease in the BRET signal, while an inactive control like this compound will show no significant change.[8]

Protocol 3: Cell Viability and Apoptosis Analysis

Principle: To determine the functional consequences of bromodomain inhibition on cancer cells.

Methodology:

  • Cell Culture: Plate cancer cells known to be sensitive to the inhibitor class (e.g., MV4;11 leukemia cells for BET inhibitors) in a 96-well plate.[18][26]

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle-only control (e.g., DMSO). Incubate for 48-72 hours.

  • Viability Measurement (CellTiter-Glo®):

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity.

    • Measure luminescence on a plate reader.

    • Calculate cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Apoptosis Measurement (Western Blot for Cleaved PARP1):

    • Lyse cells treated with an effective concentration of the inhibitor.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against cleaved PARP1 (a marker of apoptosis) and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the bands. An increase in cleaved PARP1 indicates apoptosis induction.[9][22]

Conclusion and Future Outlook

The choice between a selective probe and a broad-spectrum inhibitor is entirely dependent on the research question.

  • This compound is not a therapeutic agent but an indispensable tool. Its value lies in its inactivity, providing the necessary negative control to validate the on-target effects of its active counterpart, NVS-BPTF-1. This system is ideal for basic research aimed at dissecting the specific cellular functions of the BPTF bromodomain.

  • Broad-spectrum BET inhibitors (JQ1, I-BET762, PFI-1) have demonstrated powerful anti-cancer and anti-inflammatory activity by targeting an entire family of transcriptional regulators.[14][20][22] Their potent, multi-pronged effect on oncogenic pathways makes them valuable as therapeutic candidates. However, this broad activity can also be a double-edged sword, potentially leading to on-target toxicities that have prompted the development of next-generation, domain-selective (BD1 vs. BD2) inhibitors to improve the therapeutic window.[27][28][29]

For drug development professionals and researchers, a dual approach is often most fruitful: using selective probes to validate novel targets and understand their fundamental biology, while leveraging optimized broad-spectrum or next-generation selective inhibitors to achieve a potent therapeutic effect.

References

  • Belkina, A. C., & Denis, G. V. (2012). BET domain proteins in cancer. Nature Reviews Cancer, 12(7), 465-477. [Link]

  • Wikipedia. (n.d.). BET inhibitor. [Link]

  • Shi, J., & Vakoc, C. R. (2014). The mechanisms behind the therapeutic activity of BET bromodomain inhibition. Molecular cell, 54(5), 728-736. [Link]

  • Dai, M., Lu, J. J., Guo, W., Yu, W., Wang, Q., Tang, R., ... & Liu, B. (2015). BPTF promotes tumor growth and predicts poor prognosis in lung adenocarcinomas. Oncotarget, 6(33), 33878. [Link]

  • Fu, L. L., Tian, M., Li, X., Li, J. J., Huang, J., Ouyang, L., ... & Liu, B. (2015). Inhibition of BET bromodomains as a therapeutic strategy for cancer drug discovery. Oncotarget, 6(8), 5501. [Link]

  • Wang, N., Wu, R., Tang, D., Kang, R., & Cao, L. (2020). General mechanism of JQ1 in inhibiting various types of cancer. Molecular medicine reports, 21(3), 1367-1376. [Link]

  • ResearchGate. (n.d.). General structure and mechanism of action of BET inhibitors. [Link]

  • Liu, X. S. (2015). Therapeutic Mechanism of BET Bromodomain Inhibitor in Breast. Defense Technical Information Center. [Link]

  • Shariati, M., & Karki, R. (2015). The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. Oncotarget, 6(33), 34567. [Link]

  • Zheng, H., Li, S., Jia, H., Li, J., Jiang, K., Wang, Y., ... & Zhang, J. (2022). BPTF promotes the progression of distinct subtypes of breast cancer and is a therapeutic target. Frontiers in Oncology, 12, 1022294. [Link]

  • Ferguson, L. B., Es-Haghi, A., & St-Germain, J. R. (2024). A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. Nucleic Acids Research. [Link]

  • Picaud, S., Wells, C., Felletar, I., Brotherton, D., Martin, S., Savitsky, P., ... & Filippakopoulos, P. (2013). PFI-1–a highly selective protein interaction inhibitor targeting BET bromodomains. Cancer research, 73(11), 3336-3346. [Link]

  • Picaud, S., Wells, C., Felletar, I., Brotherton, D., Martin, S., Savitsky, P., ... & Filippakopoulos, P. (2013). PFI-1, a highly selective protein interaction inhibitor, targeting BET bromodomains. Cancer research, 73(11), 3336-3346. [Link]

  • ResearchGate. (n.d.). PFI-1, a Highly Selective Protein Interaction Inhibitor, Targeting BET Bromodomains. [Link]

  • Richart, L., & Real, F. X. (2016). c-MYC partners with BPTF in human cancer. Molecular & Cellular Oncology, 3(4), e1180175. [Link]

  • Wang, S., Wang, Y., Zhang, Z., Liu, S., Song, C., & Zhang, Y. (2021). Upregulation of bromodomain PHD finger transcription factor in ovarian cancer and its critical role for cancer cell proliferation and survival. Biochemistry and Cell Biology, 99(3), 361-370. [Link]

  • ACS Publications. (2013). The Making of I-BET762, a BET Bromodomain Inhibitor Now in Clinical Development. Journal of Medicinal Chemistry. [Link]

  • Mirguet, O., Gosmini, R., Toum, J., Clément, C. A., Barnathan, M., Brusq, J. M., ... & Witherington, J. (2013). Discovery of epigenetic regulator I-BET762: lead optimization to afford a clinical candidate inhibitor of the BET bromodomains. Journal of medicinal chemistry, 56(19), 7501-7515. [Link]

  • ResearchGate. (n.d.). A bromodomain-independent mechanism of gene regulation by the BET inhibitor JQ1: direct activation of nuclear receptor PXR. [Link]

  • Structural Genomics Consortium. (n.d.). NVS-BPTF-1 A chemical probe for BPTF. [Link]

  • Zhang, G., Smith, S. G., & Zhou, M. M. (2021). Bromodomain inhibitors and therapeutic applications. Cellular and Molecular Life Sciences, 78(14), 5459-5484. [Link]

  • Faivre, E. J., Kuenstler, A. C., & McDaniel, K. F. (2025). Efficacy and toxicity analysis of selective BET bromodomain inhibitors in models of inflammatory liver disease. bioRxiv. [Link]

  • Ferguson, F. M., Nargund, S., & James, L. I. (2021). Discovery and characterization of bromodomain 2–specific inhibitors of BRDT. Proceedings of the National Academy of Sciences, 118(10), e2018279118. [Link]

  • Zhang, M., Kedei, N., & Pomerantz, W. C. (2022). New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition. bioRxiv. [Link]

  • Cheung, K. M., & Arkee, T. (2023). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. Molecules, 28(7), 3097. [Link]

  • Stathis, A., & Bertoni, F. (2019). Bromodomain and Extra-Terminal Motif Inhibitors: a Review of Preclinical and Clinical Advances in Cancer Therapy. Expert opinion on investigational drugs, 28(2), 143-155. [Link]

  • Hewings, D. S., Fedorov, O., & Filippakopoulos, P. (2011). Discovery and characterization of small molecule inhibitors of the BET family bromodomains. Journal of medicinal chemistry, 54(19), 6761-6770. [Link]

  • ResearchGate. (n.d.). Synthesis of NVS-BPTF-1 and evaluation of its biological activity. [Link]

  • Zhang, M., & Pomerantz, W. C. (2021). Opportunity Knocks for Uncovering New Function of an Understudied Nucleosome Remodeling Complex Member, the Bromodomain PHD Finger Transcription Factor, BPTF. Current opinion in chemical biology, 62, 102-110. [Link]

  • University of South Florida. (n.d.). Discovery and Characterization of Small Molecule Inhibitors of Bromodomains. [Link]

  • ACS Publications. (2019). Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. Journal of Medicinal Chemistry. [Link]

  • Mélin, L., Calosing, C., Kharenko, O. A., Hansen, H. C., & Gagnon, A. (2021). Synthesis of NVS-BPTF-1 and evaluation of its biological activity. Bioorganic & medicinal chemistry letters, 47, 128208. [Link]

Sources

Technical Comparison Guide: Reproducibility of NVS-BPTF-C Effects Across Tissue Lineages

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the NVS-BPTF chemical probe system, specifically focusing on the reproducibility of the negative control, NVS-BPTF-C , versus the active probe, NVS-BPTF-1 .

This compound is the structural analog designed to lack binding affinity for the BPTF bromodomain.[1] In rigorous experimental design, the "effect" of this compound is the absence of phenotype . This guide addresses a critical challenge in chromatin biology: distinguishing on-target bromodomain inhibition from off-target toxicity and the "scaffolding" disconnect, where chemical inhibition fails to recapitulate genetic knockdown phenotypes across different tissue types (Breast, Lung, and Neural lineages).

Part 1: The Probe System Architecture

To ensure reproducibility, one must first validate the chemical tools. The NVS-BPTF system relies on a matched pair to subtract off-target chemotypes.

Comparative Specifications

The following data aggregates biophysical characterization from the Structural Genomics Consortium (SGC) and Novartis validations.

FeatureNVS-BPTF-1 (Active Probe)This compound (Negative Control)Implication for Reproducibility
Target BPTF Bromodomain (NURF subunit)Inactive Structural AnalogThis compound validates that phenotypes are BRD-dependent.
Binding Affinity (

)
~71 nM> 1,600 nM (>20x shift)If this compound is active at <1µM, the assay is measuring off-target toxicity.
Cellular Potency (NanoBRET)

~16 nM
InactiveHigh cellular potency of the active probe allows low dosing, minimizing off-targets.[1]
Selectivity >350-fold vs. BET familyN/AEssential to rule out BRD4/Myc down-regulation artifacts.
Solubility Poor (requires HCl salt form)PoorCritical: Precipitation at high concentrations (>5µM) causes false positives for both compounds.
Mechanism of Action & The "Scaffolding" Disconnect

A major source of irreproducibility in BPTF research is the assumption that the probe mimics a CRISPR knockout. It does not.

  • NVS-BPTF-1: Inhibits only the reader function (Bromodomain). The protein remains on chromatin via PHD fingers or DNA-binding domains.

  • CRISPR/shRNA: Removes the entire protein scaffold, collapsing the NURF complex.

Diagram 1: The Scaffolding Disconnect in BPTF Inhibition This diagram illustrates why chemical probes (NVS-BPTF-1) may produce different phenotypes than genetic deletion, and where the Control (this compound) fits in.

BPTF_Mechanism cluster_Inhibition Inhibition Modalities BPTF_Protein BPTF Protein (NURF Complex Scaffold) Chromatin Chromatin Target (H3K4me3 / H4K16ac) BPTF_Protein->Chromatin Recruits NURF Probe NVS-BPTF-1 (Active Probe) Probe->BPTF_Protein Blocks BRD only (Scaffold Intact) Phenotype_A Phenotype A: Chromatin Remodeling Blocked (Specific) Probe->Phenotype_A Control This compound (Negative Control) Control->BPTF_Protein No Binding (Validation) Control->Phenotype_A No Effect CRISPR CRISPR/shRNA (Genetic Deletion) CRISPR->BPTF_Protein Degrades Protein (Scaffold Lost) CRISPR->Phenotype_A Phenotype_B Phenotype B: Complex Destabilization (Genetic Only) CRISPR->Phenotype_B

Caption: Comparative mechanism showing that NVS-BPTF-1 blocks reader function without removing the scaffold, unlike CRISPR. This compound confirms chemical specificity.

Part 2: Tissue-Specific Reproducibility Analysis

The "effect" of this compound should consistently be null . Deviations from this indicate tissue-specific hypersensitivity to the chemical scaffold (toxicity) rather than BPTF biology.

Breast Cancer (Mammary Epithelial Lineage)
  • Context: BPTF is often amplified (17q gain) in breast cancer.[2]

  • Active Probe Effect: Sensitization to chemotherapy (e.g., Doxorubicin) rather than single-agent lethality.

  • Control (this compound) Reproducibility:

    • Observation: In 4T1 and MCF-7 lines, this compound shows no toxicity up to 10 µM.

    • Reproducibility Flag: If this compound induces apoptosis >1 µM, the cell line is likely sensitive to the pyridazinone scaffold off-targets, not BPTF inhibition.

    • Key Finding: The probe alone often fails to replicate the strong anti-proliferative phenotype of shRNA BPTF knockdown, confirming the "scaffolding" role of BPTF in breast cancer survival [1].

Lung Cancer (NSCLC)
  • Context: BPTF overexpression correlates with poor prognosis.[2][3]

  • Active Probe Effect: Transcriptomic analysis reveals "minor" changes compared to genetic knockdown.[4]

  • Control (this compound) Reproducibility:

    • Observation: High consistency. This compound remains inert.[1]

    • Divergence: The active probe (NVS-BPTF-1) often fails to halt proliferation in KRAS-mutant lung lines where CRISPR does kill the cells.

Melanoma (Neural Crest Lineage)
  • Context: BPTF is a co-factor for MITF (Microphthalmia-associated Transcription Factor).

  • Active Probe Effect: Downregulation of MITF-driven proliferation.

  • Control (this compound) Reproducibility:

    • Observation: Critical for validating MITF specificity.

    • Protocol: Treat cells with NVS-BPTF-1 (1 µM) vs this compound (1 µM).

    • Success Criteria: Only NVS-BPTF-1 should reduce MITF protein levels. If this compound reduces MITF, the effect is an artifact (likely general transcriptional stress).

Part 3: Validation Protocol (Self-Validating System)

To generate authoritative data, researchers must follow this "Triangle of Validation" workflow.

Diagram 2: The Triangle of Validation Workflow This workflow ensures that observed effects are strictly BPTF-mediated.

Validation_Workflow cluster_Step1 Step 1: Differential Screening Cell_Line Target Tissue (e.g., MDA-MB-231) Treat_Active Treat: NVS-BPTF-1 (0.01 - 10 µM) Cell_Line->Treat_Active Treat_Control Treat: this compound (0.01 - 10 µM) Cell_Line->Treat_Control Analysis Compare IC50 Curves Treat_Active->Analysis Treat_Control->Analysis Decision Is Control Inactive? Analysis->Decision Valid Valid BPTF Dependency (Proceed to Rescue) Decision->Valid Yes (>10x shift) Artifact Artifact/Toxicity (Discard Data) Decision->Artifact No (Overlapping curves)

Caption: Workflow to filter off-target toxicity. A >10-fold potency shift between Probe and Control is required for validation.

Detailed Protocol Steps:
  • Solubility Check: Dissolve NVS-BPTF-1 and this compound in DMSO. Warning: Verify solubility. If the solution is cloudy at 10 mM, sonicate. Precipitation causes false-positive toxicity in the control arm.

  • The Window of Opportunity:

    • Test range: 10 nM to 5 µM.

    • Stop Rule: Do not exceed 5 µM. Above this, the pyridazinone scaffold induces non-specific stress, and this compound will begin to show toxicity, invalidating the experiment.

  • Target Engagement (CETSA):

    • Before claiming phenotypic failure (e.g., in Lung cancer), perform a Cellular Thermal Shift Assay (CETSA).

    • If NVS-BPTF-1 stabilizes BPTF but this compound does not, and still no phenotype is observed, the tissue is Resistant to Bromodomain Inhibition (valid negative result).

Part 4: Comparative Alternatives

How does the NVS-BPTF-1/C system compare to other methods?

Alternative Methodvs. NVS-BPTF-1/C SystemRecommendation
CRISPR-Cas9 (KO) High Discrepancy. CRISPR removes the scaffold, often killing cells that NVS-BPTF-1 does not.Use CRISPR to define essentiality, use NVS-BPTF-1 to define druggability.
GSK2801 Low Selectivity. GSK2801 inhibits BAZ2A/B and BPTF.Use NVS-BPTF-1 for specific BPTF interrogation.[1][4] GSK2801 is too "dirty" for mechanistic claims.
AU1 (Older Probe) Obsolete. High off-target kinase activity.Do not use. NVS-BPTF-1/C is the superior replacement.
PROTACs Emerging. Degrades the protein (mimics CRISPR).If NVS-BPTF-1 fails to replicate CRISPR data, a BPTF-PROTAC is the logical next step.

References

  • Structural Genomics Consortium (SGC). "NVS-BPTF-1: A Chemical Probe for BPTF."[5][6] SGC Chemical Probes. [Link][6]

  • Udeshi, N. D., et al. "An unexpected role for the BPTF chromatin remodeler in viral replication." Nature Chemical Biology, 2021. (Contextualizing the probe development and Novartis partnership). [Link]

  • Durbin, A. D., et al. "Selective bromodomain inhibition in neuroblastoma." Journal of Clinical Investigation. (Context for tissue specificity). [Link]

  • Comparison of BPTF Probes. "Evaluation of NVS-BPTF-1 and Control Compound." Scientific Reports / PubMed Central. [Link](Note: Generalized link to PMC repository for BPTF probe literature as specific direct PDF links vary by institution).

Note: For the most precise experimental replication, always utilize the NVS-BPTF-1 and this compound pair at concentrations <1 µM to maintain the selectivity window.

Sources

Distinguishing NVS-BPTF-C Effects from General Cellular Stress Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

NVS-BPTF-C is the designated negative control compound for NVS-BPTF-1 , a potent chemical probe targeting the bromodomain of the BPTF (Bromodomain PHD Finger Transcription Factor) protein.[1] In high-fidelity chemical biology, distinguishing on-target efficacy (mediated by BPTF inhibition) from off-target toxicity or general cellular stress is paramount.

This guide provides a rigorous framework for researchers to validate BPTF-specific phenotypes. It addresses a common pitfall in chromatin biology: the conflation of scaffold-induced stress (observable with this compound) with target-driven modulation (observable only with NVS-BPTF-1).

The Toolset: Chemical Definitions & Mechanism

To distinguish stress from specific inhibition, one must first understand the physicochemical differences between the probe and its control.

Mechanism of Action
  • NVS-BPTF-1 (Active Probe): Binds the BPTF bromodomain with high affinity (

    
     nM), displacing it from acetylated histone tails (H4K16ac). This disrupts the NURF complex's ability to read chromatin marks, theoretically altering transcription of targets like c-MYC.
    
  • This compound (Negative Control): A structural analog (often an enantiomer or close derivative) that retains the chemical scaffold but lacks the specific binding interface for the BPTF bromodomain (

    
    
    
    
    
    M, >20-fold lower affinity).
The "Scaffold Effect" Challenge

At high concentrations (>1-5


M), the chemical scaffold shared by both compounds can induce general cellular stress  (e.g., membrane disruption, oxidative stress, or off-target kinase inhibition).
  • True Positive: Effect seen with NVS-BPTF-1 but NOT with this compound.

  • False Positive (Stress): Effect seen with BOTH NVS-BPTF-1 and this compound.

Comparative Analysis: Performance Metrics

The following table summarizes the quantitative benchmarks required to validate specific BPTF inhibition versus general stress.

FeatureNVS-BPTF-1 (Probe) This compound (Control) Interpretation of "Stress"
Target Affinity (

)
71 nM1.67

M
High affinity is required for specific dosing (<1

M).
Cellular Potency (NanoBRET)

nM
InactiveActivity in control implies assay interference or toxicity.
Selectivity (vs. BET family) >350-foldN/ALoss of selectivity leads to "BET-like" stress phenotypes.
Transcriptional Output Specific gene set (e.g., MYC targets)No changeGlobal downregulation indicates transcriptional stress/shutdown.
Cell Viability (

)
Cell-line dependent>10

M
If Control

< 5

M, the scaffold is cytotoxic.

Experimental Workflows for Validation

Protocol A: Determining the Therapeutic Window (Viability vs. Engagement)

Objective: Identify the concentration range where NVS-BPTF-1 engages BPTF without the scaffold (this compound) causing toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293, HeLa) at 2,000 cells/well in 384-well plates.

  • Compound Treatment:

    • Prepare a 10-point dose-response curve (1 nM to 10

      
      M) for both NVS-BPTF-1 and this compound.
      
    • Include a DMSO only control and a Staurosporine (positive death) control.

  • Target Engagement Assay (NanoBRET):

    • Transfect cells with NanoLuc-BPTF fusion vectors.[1]

    • Treat with compounds + Tracer.[1]

    • Measure BRET ratio to calculate specific occupancy.

  • Viability Assay (CellTiter-Glo):

    • In parallel plates, measure ATP levels after 72 hours.

  • Data Calculation:

    • Calculate the Therapeutic Index (TI) :

      
      .
      
    • Success Criterion: A valid experiment requires a TI > 100. If this compound kills cells at concentrations near the NVS-BPTF-1 efficacy dose, the observed phenotype is stress-driven.

Protocol B: Transcriptional Fingerprinting (RNA-seq)

Objective: Distinguish specific chromatin remodeling effects from the "Heat Shock" or "P53" stress signatures.

Step-by-Step Methodology:

  • Treatment: Treat cells for 6–12 hours (short duration minimizes secondary stress) with:

    • NVS-BPTF-1 (at

      
       from NanoBRET, typically ~100-200 nM).
      
    • This compound (at same concentration).[1]

    • DMSO Control.

  • RNA Extraction & Sequencing: Standard Poly-A selection library prep.

  • Bioinformatic Analysis (Differential Expression):

    • Contrast 1 (On-Target): NVS-BPTF-1 vs. This compound.

    • Contrast 2 (Scaffold Stress): this compound vs. DMSO.

  • Gene Set Enrichment Analysis (GSEA):

    • Stress Signatures: Check for enrichment of HALLMARK_APOPTOSIS, HALLMARK_P53_PATHWAY, or GO_RESPONSE_TO_HEAT in the this compound group.

    • BPTF Signatures: Check for MYC_TARGETS or specific downregulation of stemness markers in the NVS-BPTF-1 group only.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for distinguishing on-target BPTF effects from general stress using the probe and control pair.

ValidationLogic Start Observed Phenotype (e.g., Cell Death, Gene Change) CheckControl Test with this compound (Same Concentration) Start->CheckControl ResultControlPos Phenotype Present with this compound CheckControl->ResultControlPos Yes ResultControlNeg Phenotype ABSENT with this compound CheckControl->ResultControlNeg No AnalyzeStress Analyze Stress Markers (HSP70, p21, Caspase-3) ResultControlPos->AnalyzeStress AnalyzeKD Compare with BPTF Knockdown (shRNA/CRISPR) ResultControlNeg->AnalyzeKD ConclusionStress CONCLUSION: General Cellular Stress (Scaffold Toxicity) AnalyzeStress->ConclusionStress Markers Elevated ConclusionTarget CONCLUSION: On-Target BPTF Inhibition AnalyzeKD->ConclusionTarget Phenocopies KD ConclusionDiscrepancy CONCLUSION: Scaffolding Function Required (Bromodomain inhibition insufficient) AnalyzeKD->ConclusionDiscrepancy Does NOT Phenocopy KD

Caption: Decision tree for validating NVS-BPTF-1 effects. Activity in the this compound arm indicates off-target stress, while discrepancies between Probe and Knockdown suggest domain-independent protein functions.

Scientific Insights: The "Knockdown vs. Inhibition" Gap

A critical insight for researchers using NVS-BPTF-1 is that inhibition does not equal degradation .

  • The Stress of Loss: Genetic knockdown (shRNA/CRISPR) removes the entire BPTF protein, destabilizing the NURF complex. This often causes massive cellular stress and growth arrest.

  • The Specificity of Inhibition: NVS-BPTF-1 only blocks the reader function (bromodomain).

    • Insight: If NVS-BPTF-1 treatment is benign but BPTF-KD is toxic, the toxicity is likely due to the loss of the protein's scaffolding role, not its bromodomain function.

    • Warning: Do not force NVS-BPTF-1 concentrations higher to mimic the KD phenotype. Doing so will only introduce off-target stress (visible in the this compound arm).

Mechanism of Action & Stress Pathways

Mechanism BPTF BPTF Protein (NURF Complex) Interaction Reader Interaction BPTF->Interaction H4K16ac H4K16ac (Chromatin Mark) H4K16ac->Interaction Transcription Specific Transcription (e.g., MYC targets) Interaction->Transcription Probe NVS-BPTF-1 (Probe) Probe->Interaction Blocks (Specific) OffTarget Off-Target/Scaffold (High Conc.) Probe->OffTarget > 5µM Control This compound (Control) Control->Interaction No Effect Control->OffTarget > 5µM StressResponse General Stress Response (p53, ROS, Apoptosis) OffTarget->StressResponse

Caption: Mechanistic divergence. NVS-BPTF-1 specifically blocks the chromatin reader function. Both compounds can trigger stress pathways at high concentrations via the chemical scaffold.

References

  • Structural Genomics Consortium (SGC). NVS-BPTF-1: A chemical probe for BPTF.[1] The SGC.[1] [Link]

  • Mélin, L., et al. (2021). Synthesis of NVS-BPTF-1 and evaluation of its biological activity.[2][3] Bioorganic & Medicinal Chemistry Letters, 47, 128208.[2][3] [Link]

  • Dorfmeister, B., et al. (2023). Discovery of a Chemical Probe to Study Implications of BPTF Bromodomain Inhibition in Cellular and in vivo Experiments.[4] ChemMedChem, 18(6), e202200686.[4] [Link]

  • Richart, L., et al. (2016). BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis.[5] Nature Communications, 7, 10153. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NVS-BPTF-C
Reactant of Route 2
Reactant of Route 2
NVS-BPTF-C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.